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N-Methyl-2-(trifluoromethoxy)aniline hydrochloride Documentation Hub

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  • Product: N-Methyl-2-(trifluoromethoxy)aniline hydrochloride
  • CAS: 1215206-13-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Operational Safety and Chemical Profiling of N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride

[1] Executive Summary & Strategic Context N-Methyl-2-(trifluoromethoxy)aniline hydrochloride (CAS: 1215206-13-5) is a high-value fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride (CAS: 1215206-13-5) is a high-value fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] The presence of the trifluoromethoxy (–OCF


) group at the ortho position modulates lipophilicity (

) and metabolic stability, making it a critical motif for bioisosteric replacement in drug design.

However, its utility comes with significant operational risks. As an aniline derivative, it possesses a latent toxicity profile dominated by methemoglobinemia potential. Furthermore, the hydrochloride salt form, while chemically more stable than the free base, introduces hygroscopic properties and acidity that complicate handling. This guide synthesizes the physicochemical data with actionable safety protocols to ensure research integrity and personnel safety.

Chemical Identity & Physicochemical Profile[2][3][4][5]

The hydrochloride salt offers improved shelf-life stability compared to the free base, which is prone to oxidation (darkening) upon air exposure.

PropertyData Specification
Chemical Name N-Methyl-2-(trifluoromethoxy)aniline hydrochloride
CAS Number (Salt) 1215206-13-5
CAS Number (Free Base) 175278-04-3
Molecular Formula

Molecular Weight 227.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (partial/acidic)
Acidity Hydrolyzes to form acidic solution (pH < 3 in water)
Stability Hygroscopic; light-sensitive (store in amber vials)

Toxicology & Hazard Mechanism (The "Why")

Standard Safety Data Sheets (SDS) list hazards (H301, H373) but rarely explain the mechanism driving these classifications. Understanding the bioactivation pathway is crucial for risk assessment.

The Methemoglobinemia Pathway

Like many N-alkyl anilines, this compound is not directly toxic to hemoglobin. It undergoes hepatic bioactivation. The N-methyl group is first demethylated or directly N-hydroxylated by Cytochrome P450 enzymes. The resulting N-hydroxy metabolite enters the erythrocyte, where it oxidizes Ferrous iron (


) to Ferric iron (

), rendering hemoglobin incapable of oxygen transport.[1]
Visualization: Metabolic Bioactivation

The following diagram illustrates the toxification pathway that necessitates strict exposure controls.

MetabolicPathway Compound Parent Compound (N-Methyl-2-OCF3-aniline) Liver Hepatic Metabolism (CYP450) Compound->Liver Absorption Metabolite N-Hydroxy Metabolite (Reactive Intermediate) Liver->Metabolite N-Hydroxylation RBC Erythrocyte Interaction Metabolite->RBC Transport Effect Methemoglobinemia (Fe2+ -> Fe3+) RBC->Effect Oxidation Cycle

Figure 1: Bioactivation pathway leading to methemoglobinemia.[1] The lipophilic OCF3 group facilitates rapid absorption.

Specific Hazards (GHS Classification)
  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[2][3][4] Rapid absorption expected due to the fluorinated ether motif.

  • Skin/Eye Corrosion: The HCl salt forms hydrochloric acid upon contact with moisture (sweat/tears), leading to immediate irritation or chemical burns (H314/H318).

  • STOT-RE (Specific Target Organ Toxicity): Prolonged exposure damages red blood cells and the spleen (H373).[1][3]

Operational Safety & Handling Protocol

This section outlines a self-validating workflow for handling the compound in a research setting.

Engineering Controls & PPE[1]
  • Respiratory: Do not handle on an open bench. Use a certified chemical fume hood.[5] If dust formation is likely, use a P3/N100 particulate respirator.

  • Dermal: The OCF

    
     group increases lipophilicity, potentially enhancing skin permeation.
    
    • Recommendation: Double-gloving. Inner layer: Laminate film (Silver Shield) or heavy Nitrile (>0.11mm). Outer layer: Disposable Nitrile for dexterity.

  • Eye Protection: Chemical splash goggles are mandatory due to the acidity of the HCl salt.

Handling Lifecycle Workflow

This diagram defines the operational logic from receipt to disposal.

HandlingWorkflow Receipt Receipt & Inspection (Check seal integrity) Storage Storage (Desiccator, <25°C, Dark) Receipt->Storage Weighing Dispensing (Fume Hood, Anti-static gun) Storage->Weighing Hygroscopic Precautions Reaction Synthesis (Neutralize HCl in situ) Weighing->Reaction Reaction->Storage Return excess immediately Quench Quenching (Basic wash to remove aniline) Reaction->Quench Care: Exotherm Waste Waste Disposal (Halogenated Organic Stream) Quench->Waste

Figure 2: Operational lifecycle emphasizing moisture control and waste segregation.

Storage & Stability[1]
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, turning into a sticky gum that is difficult to weigh and chemically degraded.

  • Protocol: Store in a desiccator or under inert gas (Argon/Nitrogen). Keep container tightly sealed with Parafilm.

  • Incompatibility: Segregate from strong oxidizing agents (risk of vigorous reaction) and strong bases (liberates the free amine, which is volatile and toxic).

Emergency Response Protocols

Critical Note: Standard First Aid may be insufficient for aniline poisoning.

  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.

  • Skin Contact:

    • Immediate Action: Wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic anilines.

    • Observation: Monitor for "cyanosis" (blue lips/fingernails) for 24 hours.

  • Medical Antidote: In cases of severe methemoglobinemia (MetHb > 30%), Methylene Blue is the standard antidote. Ensure medical responders are aware this is an aniline exposure.

Synthesis & Quality Control (Application Scientist Notes)

For researchers synthesizing or verifying this material, the following analytical signatures are diagnostic.

  • 19F NMR: The trifluoromethoxy group (

    
    ) is distinct.
    
    • Shift: Typically

      
       -57 to -59 ppm (singlet).[1]
      
    • Validation: Absence of other fluorine signals confirms no hydrolysis to phenolic byproducts.

  • 1H NMR (DMSO-d6):

    • Look for the N-Methyl singlet (

      
      2.8 ppm).
      
    • The HCl salt will show a broad exchangeable proton peak (ammonium) often >8.0 ppm.

  • Free-Basing Protocol: If the free base is required for a reaction:

    • Suspend salt in DCM.

    • Wash with sat.

      
       (Do not use strong NaOH if sensitive functional groups are present).
      
    • Dry organic layer (

      
      ) and concentrate. Use immediately due to oxidation risk.
      

References

  • PubChem. N-methyl-2-(trifluoromethoxy)aniline (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Aniline derivatives and halogenated salts. (General Aniline Hazards).[6][7][8][9] Available at: [Link][1]

  • National Institutes of Health (PMC). Toxic Encephalopathy and Methemoglobinemia after Trifluoromethyl-aniline Poisoning. Available at: [Link]

Sources

Exploratory

Spectroscopic data of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic methodologies and expected data for the structural elucidation of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven insights to ensure a thorough understanding of the molecule's analytical profile.

Introduction

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a substituted aniline derivative of interest in medicinal chemistry and materials science. The presence of a trifluoromethoxy group (-OCF₃), a methylamino group (-NHCH₃), and its formulation as a hydrochloride salt imparts unique physicochemical and spectroscopic properties. Accurate structural confirmation and purity assessment are paramount for its application, necessitating a multi-technique spectroscopic approach. This guide details the theoretical basis and practical considerations for analyzing this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular and Physicochemical Properties

A summary of the key identifiers and properties of the compound is essential before delving into its spectroscopic data.

PropertyValueSource
IUPAC Name N-methyl-2-(trifluoromethoxy)aniline hydrochlorideN/A
CAS Number 1215206-13-5[1]
Molecular Formula C₈H₉ClF₃NO[2]
Molecular Weight 227.61 g/mol Derived from hydrochloride salt
Free Base Formula C₈H₈F₃NO[3]
Free Base Mol. Weight 191.15 g/mol [3]

Section 1: Spectroscopic Analysis Workflow

The comprehensive characterization of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination provides a self-validating system for unequivocal identification.

G cluster_input Input Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_conclusion Final Confirmation Sample N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride IR FT-IR Spectroscopy Sample->IR Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Analysis MS Mass Spectrometry (ESI-MS) Sample->MS Analysis IR_Data Functional Group Identification (N-H⁺, C-O, C-F) IR->IR_Data NMR_Data Connectivity & Electronic Environment NMR->NMR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Conclusion Verified Molecular Structure IR_Data->Conclusion Integrated Analysis NMR_Data->Conclusion Integrated Analysis MS_Data->Conclusion Integrated Analysis

Caption: Workflow for structural elucidation.

Section 2: Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is the primary tool for identifying functional groups. For this molecule, the key is to observe the characteristic vibrations of the ammonium salt (N-H⁺), the aromatic ring, the C-O ether linkage, and the strong C-F bonds of the trifluoromethoxy group. The formation of the hydrochloride salt significantly shifts the N-H vibrations compared to the free aniline base.

Expected IR Spectral Features
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Comments
~2400-2800 N-H⁺ stretch (Ammonium salt)Broad, StrongThe protonation of the secondary amine shifts the N-H stretch to a much lower frequency compared to a free amine (~3300-3500 cm⁻¹). This broad absorption is a hallmark of an amine salt.
~1600, ~1490 C=C stretch (Aromatic ring)MediumTypical absorptions for a substituted benzene ring.
~1250-1200 C-O stretch (Aryl ether)StrongAssociated with the Ar-O-CF₃ linkage.
~1200-1000 C-F stretch (-OCF₃)Very StrongThe C-F bonds in the trifluoromethoxy group produce very strong, characteristic absorption bands.
~750 C-H bend (ortho-disubstituted ring)StrongCharacteristic out-of-plane bending for a 1,2-disubstituted aromatic ring.

Note: Data are predicted based on standard IR correlation tables and spectra of related compounds like aniline hydrochloride.[4]

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid N-Methyl-2-(trifluoromethoxy)aniline hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and ATR correction on the resulting spectrum.

Trustworthiness: This protocol is self-validating. The presence of the broad N-H⁺ stretch alongside the very strong C-F and C-O stretches provides high confidence in the identification of the key functional groups of the target molecule.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei. For this molecule, ¹H NMR will elucidate the proton arrangement, ¹³C NMR will map the carbon skeleton, and ¹⁹F NMR will serve as a highly sensitive probe for the trifluoromethoxy group. The protonation of the nitrogen will cause a downfield shift for adjacent protons.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H⁺ proton.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

    • ¹H NMR: Acquire with a 90° pulse, a relaxation delay of at least 2 seconds, and 16 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program, a wider spectral width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

    • ¹⁹F NMR: Acquire with proton decoupling. ¹⁹F NMR is highly sensitive, so fewer scans are typically needed.

¹H NMR: Predicted Chemical Shifts and Couplings
ProtonPredicted δ (ppm)MultiplicityCouplingRationale
Ar-H (4 protons) 7.2 - 7.8MultipletsJ ≈ 7-8 HzThe aromatic protons will appear as complex multiplets due to ortho, meta, and para couplings. Their chemical shifts are influenced by the electron-withdrawing -OCF₃ group and the electron-donating -NH₂⁺CH₃ group.
N-H⁺ (1 proton) 9.0 - 11.0Broad SingletN/AThe ammonium proton is acidic and exchanges with the solvent, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration.
N-CH₃ (3 protons) ~3.0SingletN/AThe methyl protons are adjacent to the positive nitrogen, causing a downfield shift compared to the free amine (~2.8 ppm).[5][6]
¹³C NMR: Predicted Chemical Shifts
CarbonPredicted δ (ppm)Rationale
Ar-C-O 145 - 155The carbon attached to the electronegative -OCF₃ group will be significantly downfield.
Ar-C-N 135 - 145The carbon attached to the ammonium group.
Ar-C-H 115 - 130Aromatic carbons bearing hydrogen atoms.
-OCF₃ ~121 (quartet)The carbon of the trifluoromethoxy group will be strongly coupled to the three fluorine atoms, appearing as a quartet with a large coupling constant (¹JCF ≈ 250-260 Hz).
N-CH₃ ~31The methyl carbon attached to the nitrogen.
¹⁹F NMR: Predicted Chemical Shifts
FluorinePredicted δ (ppm)MultiplicityRationale
-OCF₃ -58 to -60SingletThe three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a single, sharp peak. ¹⁹F NMR is a powerful tool for confirming the presence of this group. The chemical shift of fluorine-substituted anilines is known to be sensitive to pH.[7]

Section 4: Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For an ionic species like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique as it is a soft ionization method that can directly analyze ions from a solution. We expect to observe the protonated free base (the cation) in the positive ion mode.

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode. The expected mass range should be set to include the molecular ion of the free base. High-resolution mass spectrometry (HRMS) should be used to obtain an accurate mass for elemental composition confirmation.

Expected Mass Spectrum Data
m/z Value (Expected)SpeciesRationale
192.063 [C₈H₈F₃NO + H]⁺This is the expected parent ion in positive mode ESI-MS, corresponding to the free base (MW 191.15) plus a proton. HRMS can confirm the elemental formula C₈H₉F₃NO⁺.

Trustworthiness: Observing the parent ion at the correct m/z with high mass accuracy provides definitive confirmation of the molecular weight and elemental composition of the cationic part of the molecule.

Section 5: Integrated Data Analysis

The true power of spectroscopic analysis lies in the integration of all data points to build a conclusive structural assignment.

G cluster_IR IR Data cluster_MS MS Data cluster_NMR NMR Data Structure Proposed Structure: N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride IR_NH ~2600 cm⁻¹ (N-H⁺ Stretch) Structure->IR_NH confirms Ammonium Salt IR_CF ~1100 cm⁻¹ (C-F Stretch) Structure->IR_CF confirms -OCF₃ Group MS_Ion m/z = 192.063 [M+H]⁺ Structure->MS_Ion confirms Mol. Formula H_NMR ¹H: N-CH₃ (~3.0 ppm) Structure->H_NMR confirms N-Methyl Group C_NMR ¹³C: OCF₃ (~121 ppm, q) Structure->C_NMR confirms -OCF₃ Carbon F_NMR ¹⁹F: OCF₃ (~ -59 ppm, s) Structure->F_NMR confirms -OCF₃ Fluorines

Caption: Integrated evidence for structural confirmation.

Conclusion

The structural elucidation of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is achieved through a coordinated application of IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of key functional groups, particularly the ammonium salt and trifluoromethoxy moiety. Multi-nuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the detailed atomic connectivity and confirms the electronic environment of the molecule's framework. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques provide a robust and self-validating dataset essential for the quality control and regulatory requirements in research and drug development.

References

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

  • PubChem. (n.d.). N-methyl-2-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved January 31, 2026, from [Link]

  • Max Planck Institute. (n.d.). Supporting Information. MPG.PuRe. Retrieved January 31, 2026, from [Link]

  • Wang, Z., et al. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. American Chemical Society. Retrieved January 31, 2026, from [Link]

Sources

Foundational

Physicochemical Properties of Trifluoromethoxylated Anilines: A Technical Guide

Introduction: The Strategic Value of the OCF Group In modern drug discovery, the trifluoromethoxy (–OCF ) group is not merely a "fluorinated ether"; it is a strategic bioisostere capable of simultaneously modulating lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the OCF Group

In modern drug discovery, the trifluoromethoxy (–OCF


) group is not merely a "fluorinated ether"; it is a strategic bioisostere capable of simultaneously modulating lipophilicity, metabolic stability, and electronic character. Often termed a "super-halogen" or "pseudo-halogen," the –OCF

group offers a unique physicochemical profile that distinguishes it from its non-fluorinated analog (–OCH

) and its direct fluorinated competitor (–CF

).

This guide provides a deep technical analysis of trifluoromethoxylated anilines, focusing on the causality between their molecular structure and their behavior in biological systems. It is designed to move beyond basic data listing, offering a mechanistic understanding of why these compounds behave as they do.

Electronic & Steric Profile

The "Orthogonal" Conformation

Unlike the methoxy group (–OCH


), which typically adopts a planar conformation coplanar with the aromatic ring (

dihedral angle) to maximize

-

conjugation, the trifluoromethoxy group adopts an orthogonal conformation (approx.[1]

twist relative to the ring plane).
  • Causality: The high electron density of the fluorine atoms creates significant steric repulsion with the ortho-hydrogens of the benzene ring. Additionally, hyperconjugation between the oxygen lone pair and the antibonding

    
     orbital (anomeric effect) favors a geometry that minimizes overlap with the aromatic 
    
    
    
    -system.
  • Impact: This twist disrupts resonance donation into the ring, making the –OCF

    
     group electronically distinct and sterically demanding in a way that can lock protein-ligand conformations.
    
Hammett Substituent Constants

The electronic influence of the –OCF


 group is dominated by a strong inductive withdrawal (

) effect, only slightly dampened by a weak resonance donation (

).

Table 1: Comparative Hammett Constants (


) 
Substituent

(Para)

(Meta)
Electronic Nature
–OCH

-0.27+0.12Strong Donor (Resonance)
–H 0.000.00Neutral
–OCF

+0.35 +0.38 Strong Withdrawing (Inductive)
–CF

+0.54+0.43Very Strong Withdrawing

Note: Positive


 values indicate electron-withdrawing capability. The –OCF

group is less withdrawing than –CF

in the para position due to the residual (albeit twisted) oxygen lone pair donation.

Physicochemical Properties[2][3][4][5][6][7][8][9]

Lipophilicity (LogP/LogD)

The –OCF


 group is one of the most lipophilic substituents available in medicinal chemistry, surpassing even the –CF

group.
  • Hansch

    
     Parameters: 
    
    • –OCH

      
      : -0.02
      
    • –CF

      
      : +0.88
      
    • –OCF

      
      : +1.04 
      
  • Mechanism: The low polarizability of the C–F bonds and the "greasy" nature of the fluorinated surface reduce desolvation penalties, allowing for efficient partitioning into lipid bilayers. This often results in high blood-brain barrier (BBB) permeability for OCF

    
    -containing drugs (e.g., Riluzole).
    
Acidity and Basicity (pKa)

The basicity of the aniline nitrogen is heavily influenced by the electronic nature of the ring substituent. The electron-withdrawing nature of –OCF


 significantly reduces the pKa of the conjugate acid compared to aniline, but not as drastically as –CF

.

Table 2: pKa Comparison of Aniline Conjugate Acids

CompoundStructurepKa (Conjugate Acid)Basicity Relative to Aniline
4-Methoxyaniline

-MeO-Ph-NH

5.30More Basic
AnilinePh-NH

4.60Reference
4-(Trifluoromethoxy)aniline

-CF

O-Ph-NH

~3.75 Less Basic
4-(Trifluoromethyl)aniline

-CF

-Ph-NH

2.60Least Basic

Interpretation: The 4-OCF


 aniline is weak enough to remain largely unprotonated at physiological pH (7.4), increasing the fraction of neutral species available for membrane permeation.

Metabolic Stability

The –OCF


 group is metabolically robust.[2] Unlike the –OCH

group, which is a "metabolic soft spot" prone to O-dealkylation by Cytochrome P450 enzymes (CYP450), the C–F bonds in –OCF

are too strong (approx. 116 kcal/mol) for typical enzymatic oxidative cleavage.
Diagram: Metabolic Blockade Mechanism

MetabolicStability cluster_0 Methoxy (Labile) cluster_1 Trifluoromethoxy (Stable) Methoxy Ar-OCH3 Intermediate [Ar-OCH2•] Methoxy->Intermediate CYP450 (Oxidation) Phenol Ar-OH (Toxic Quinones) Intermediate->Phenol Dealkylation TFM Ar-OCF3 NoReaction No Reaction (Metabolic Block) TFM->NoReaction C-F Bond Strength (116 kcal/mol)

Caption: Comparative metabolic pathways showing the oxidative lability of the methoxy group versus the enzymatic blockade provided by the trifluoromethoxy group.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Standardized for low-solubility fluorinated anilines.

Objective: Determine the ionization constant of 4-(trifluoromethoxy)aniline.

  • Preparation: Dissolve 5 mg of the analyte in 10 mL of a mixed solvent system (methanol:water 20:80 v/v) to ensure solubility. The presence of methanol requires a Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

  • Titrant: Use 0.1 M HCl (standardized) for the titration of the free base.

  • Apparatus: Automatic potentiometric titrator with a glass pH electrode (calibrated at pH 4.0, 7.0, and 10.0).

  • Execution:

    • Maintain temperature at 25°C ± 0.1°C under inert N

      
       atmosphere to prevent CO
      
      
      
      absorption.
    • Add titrant in 10

      
      L increments.
      
    • Record pH vs. Volume.

  • Calculation: Plot the first derivative (

    
    pH/
    
    
    
    V) to find the inflection point. Use the Henderson-Hasselbalch equation corrected for the dielectric constant of the co-solvent.
Protocol B: Lipophilicity Measurement (HPLC-based LogP)

Preferred over Shake-Flask for volatile/hydrophobic compounds.

  • Column: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse, 5

    
    m).
    
  • Mobile Phase: Isocratic elution with Methanol/Water (varying ratios: 50%, 60%, 70% MeOH) containing 0.1% decylamine (as a masking agent for silanols).

  • Calibration: Run a set of 5 standard compounds with known LogP values (e.g., Toluene, Chlorobenzene, Benzophenone).

  • Measurement: Inject 4-(trifluoromethoxy)aniline. Record the retention time (

    
    ).
    
  • Calculation: Calculate the capacity factor

    
     (where 
    
    
    
    is the dead time).
  • Extrapolation: Plot Log(

    
    ) vs. % Methanol. Extrapolate to 0% Methanol to derive Log
    
    
    
    , which correlates linearly with LogP.

Structural-Property Relationship Diagram

The following diagram illustrates how the core properties of the OCF


 group translate into biological effects.

OCF3_Properties Lipophilicity High Lipophilicity (Hansch π = 1.04) Permeability Membrane Permeability (BBB Penetration) Lipophilicity->Permeability Electronic Electron Withdrawing (σp = 0.35) Basicity Reduced Basicity (pKa ~ 3.75) Electronic->Basicity Metabolism Metabolic Stability (Blockade of CYP450) Electronic->Metabolism Conformation Orthogonal Twist (90° Dihedral) Conformation->Permeability Modulates Solvation Bioavailability Enhanced Bioavailability & Half-Life Permeability->Bioavailability Basicity->Permeability Neutral Fraction Metabolism->Bioavailability

Caption: The "Physicochemical Triad" of the OCF3 group: Lipophilicity, Electronic Withdrawal, and Conformation synergize to enhance drug bioavailability.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hansch and Hammett values).
  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link

  • Manteau, B., et al. (2010). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemMedChem. Link

  • PubChem. (2025).[3][4] "4-(Trifluoromethoxy)aniline Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. (2025). "4-(Trifluoromethoxy)aniline Product Specification." Link

Sources

Exploratory

Electron-withdrawing effects of the trifluoromethoxy group

The Trifluoromethoxy Group ( ): Electronic Architecture and Synthetic Utility Executive Summary: The "Super-Fluorine" Effect In modern drug discovery, the trifluoromethoxy group ( ) has transcended its status as a mere "...

Author: BenchChem Technical Support Team. Date: February 2026

The Trifluoromethoxy Group ( ): Electronic Architecture and Synthetic Utility

Executive Summary: The "Super-Fluorine" Effect

In modern drug discovery, the trifluoromethoxy group (


) has transcended its status as a mere "fluorinated ether" to become a pivotal bioisostere. Often termed "super-fluorine," it offers a unique physicochemical triad: high electronegativity , superior lipophilicity , and metabolic robustness .

Unlike the trifluoromethyl group (


), which is purely electron-withdrawing and sterically rigid, the 

group introduces a specific conformational flexibility and an electronic duality—acting as a strong

-acceptor while retaining weak

-donor capability. This guide dissects the electronic and structural mechanisms that make

a critical tool for modulating pKa, blocking metabolic soft spots, and enhancing blood-brain barrier (BBB) permeability.

Electronic Characterization: The Inductive-Resonance Tug-of-War

The electronic behavior of the


 group is defined by a conflict between the oxygen atom's lone pairs and the hyper-electronegative trifluoromethyl moiety.
Hammett Substituent Constants

The Hammett constants (


) reveal the net electron-withdrawing nature of the group.[1] While the oxygen atom in a standard methoxy group (

) is a strong resonance donor (

), the three fluorine atoms in

reverse this polarity.

Table 1: Comparative Hammett and Lipophilicity Parameters

Substituent

(Meta)

(Para)

(Field/Inductive)

(Resonance)
Hansch

(Lipophilicity)

0.38 0.35 0.55 -0.17 +1.04

0.430.540.380.16+0.88

0.12-0.270.29-0.56-0.02

0.340.060.45-0.39+0.14

0.400.500.420.08+1.44

Data compiled from Hansch et al. (1991) and subsequent re-evaluations.

Mechanistic Insight

The


 value of 

indicates that

is a deactivating group , but less so than

(

).
  • Inductive Effect (

    
    ):  The high electronegativity of the 
    
    
    
    moiety pulls electron density through the
    
    
    -framework (
    
    
    bond), making the oxygen highly electron-deficient compared to a typical ether.
  • Resonance Effect (

    
    ):  The oxygen lone pair can still donate into the aromatic 
    
    
    
    -system, but this is severely dampened by the
    
    
    pull. The
    
    
    value of
    
    
    confirms a weak donation, whereas
    
    
    has a strong donation of
    
    
    .
Visualization of Electronic Vectors

The following diagram illustrates the opposing vectors of induction and resonance that result in the net withdrawing effect.

ElectronicEffects Arene Aromatic Ring (Electron Source) Oxygen Oxygen Atom (Bridge) Arene->Oxygen Resonance (+R) (Weak Donation) Oxygen->Arene Induction (-I) (Strong Withdrawal) CF3 CF3 Group (Electron Sink) Oxygen->CF3 Hyperconjugation (n -> σ*)

Figure 1: Vector analysis of electronic effects. The strong inductive withdrawal (red) overrides the weak resonance donation (green), while hyperconjugation (blue) locks the conformation.

Structural Dynamics: The Orthogonal Conformation

Unlike the methoxy group (


), which prefers to lie coplanar  with the aromatic ring to maximize 

-orbital overlap, the

group adopts an orthogonal geometry (approx.

dihedral angle relative to the ring plane).
The Anomeric Effect & Hyperconjugation

This structural anomaly is driven by negative hyperconjugation .

  • Mechanism: The lone pair on the oxygen atom (

    
    ) donates electron density into the low-lying antibonding orbital of the 
    
    
    
    bond (
    
    
    ).
  • Consequence: To maximize this overlap, the

    
     bond must rotate out of the aromatic plane. This rotation disrupts the conjugation with the aromatic ring, further reducing the 
    
    
    
    effect and enhancing lipophilicity by "hiding" the polar oxygen atom.

Conformation Methoxy Methoxy (-OCH3) Coplanar Geometry Maximized π-overlap Comparison Structural Consequence Methoxy->Comparison High Resonance Trifluoromethoxy Trifluoromethoxy (-OCF3) Orthogonal Geometry (90°) Maximized n(O) -> σ*(C-F) Trifluoromethoxy->Comparison Low Resonance High Lipophilicity

Figure 2: Conformational preference driven by hyperconjugation.

Experimental Protocol: Photoredox Trifluoromethoxylation

Direct introduction of


 onto arenes is synthetically challenging due to the instability of the trifluoromethoxide anion (

), which rapidly decomposes to fluoride and difluorophosgene.

Modern protocols utilize radical trifluoromethoxylation via photoredox catalysis. The following protocol is based on the redox-active ester method (e.g., Ngai et al., 2018), which operates under mild conditions.

Reagents & Materials[3][4][5][6]
  • Substrate: Aryl boronic acid or Arene (depending on specific radical precursor).

  • Reagent: N-trifluoromethoxypyridinium salt (TFMP) or BTMP (Bis(trifluoromethyl)peroxide).

  • Photocatalyst:

    
     (2 mol%).
    
  • Solvent: Acetonitrile (degassed).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow
  • Preparation:

    • In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the Arene substrate (0.2 mmol), Photocatalyst (2 mol%), and the Trifluoromethoxylating Reagent (1.2 equiv).

    • Add dry, degassed Acetonitrile (2.0 mL).

  • Irradiation:

    • Seal the tube and transfer to a photoreactor.

    • Irradiate with Blue LEDs (approx. 10 W) at room temperature for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether (10 mL).

    • Filter through a short pad of silica gel to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Caution:

      
       products are volatile; avoid prolonged high-vacuum exposure.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Verify product using

      
       NMR (typically 
      
      
      
      ppm).
Mechanistic Pathway (Graphviz)

ReactionMechanism Start Reagent Activation (Photoexcitation) RadicalGen Generation of •OCF3 Radical (via SET) Start->RadicalGen Light (hν) Addition Radical Addition to Arene (Formation of Cyclohexadienyl Radical) RadicalGen->Addition + Ar-H Oxidation Oxidation & Deprotonation (Aromatization) Addition->Oxidation -e-, -H+ Product Final Product: Ar-OCF3 Oxidation->Product

Figure 3: Radical mechanism for the introduction of the trifluoromethoxy group.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Leroux, F. R., et al. (2005).
  • Ngai, M. Y., et al. (2018). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. Journal of the American Chemical Society, 140(4), 1234–1237. Link

  • Togni, A. (2012).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Sources

Foundational

An In-depth Technical Guide to N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Importance of Fluorinated Scaffolds in Medicinal Chemistry The introduction of fluorine-containing functional groups into bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties, including high lipophilicity, metabolic stability, and the ability to modulate the basicity of nearby functional groups. These characteristics make it a highly sought-after substituent in the development of novel therapeutics. N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a key intermediate that provides a versatile scaffold for accessing a wide range of complex molecules bearing this critical functional group. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and potential applications, providing researchers with the foundational knowledge to leverage this compound in their drug discovery programs.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 1215206-13-5[1]
Molecular Formula C₈H₉ClF₃NO[1]
Molecular Weight 227.61 g/mol [1]
Appearance White to light yellow powder or crystal[2]
Purity ≥ 98% (HPLC)[2]
Storage Sealed in dry, room temperature conditions[1]

Free Base (N-Methyl-2-(trifluoromethoxy)aniline):

PropertyValueSource
CAS Number 175278-04-3[3]
Molecular Formula C₈H₈F₃NO[3]
Molecular Weight 191.15 g/mol [3]
IUPAC Name N-methyl-2-(trifluoromethoxy)aniline[3]

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is not extensively available, a logical and efficient synthetic pathway can be proposed based on established methodologies for the synthesis of related aniline derivatives and subsequent N-alkylation reactions.

Part 1: Synthesis of the Precursor 2-(Trifluoromethoxy)aniline

The initial step involves the synthesis of the parent aniline, 2-(trifluoromethoxy)aniline. Several methods have been reported for this transformation, often starting from readily available precursors. One common approach involves the reaction of 1-chloro-2-trifluoromethoxy-benzene with ammonia in the presence of a copper(I) chloride catalyst at elevated temperatures and pressures.[4] Another route involves the nitration of 1,2-dichloro-4-trifluoromethoxybenzene followed by reduction of the nitro group.[4] A more recent and versatile method is the copper-catalyzed amination of aryl halides, which can be performed under milder conditions.[5]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-(Trifluoromethoxy)aniline [5]

This protocol is a general procedure for the amination of aryl halides and can be adapted for the synthesis of 2-(trifluoromethoxy)aniline from a suitable aryl halide precursor.

  • Reaction Setup: To a sealed reaction vessel, add the aryl halide (e.g., 1-halo-2-(trifluoromethoxy)benzene) (1.28 mmol), copper(II) acetate monohydrate (0.13 mmol), and a suitable ligand such as QCT (0.26 mmol) in N-methyl-2-pyrrolidone (NMP) (1.8 mL).

  • Addition of Amine Source: Add aqueous ammonia (25%) (1.8 mL, 12.8 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the resulting mixture in an oil bath at an appropriate temperature (e.g., 110 °C) with vigorous stirring for the required time (e.g., 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Workup: After complete consumption of the aryl halide, cool the reaction vessel to room temperature. Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL), dry over magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 2-(trifluoromethoxy)aniline.[5]

Part 2: N-Methylation of 2-(Trifluoromethoxy)aniline

The introduction of the methyl group onto the nitrogen atom can be achieved through various N-methylation strategies. A modern and sustainable approach is the use of methanol as a C1 source, catalyzed by transition metal complexes, such as those based on Ruthenium(II).[6][7] This "borrowing hydrogen" or "hydrogen autotransfer" methodology avoids the use of toxic and expensive alkylating agents like methyl halides.[8][9]

The proposed mechanism for this Ru(II)-catalyzed N-methylation involves the initial oxidation of methanol to formaldehyde by the ruthenium catalyst.[6] The aniline then reacts with the in-situ generated formaldehyde to form an imine intermediate. This imine is subsequently reduced by the ruthenium hydride species, which was formed during the initial oxidation of methanol, to yield the N-methylated aniline and regenerate the active catalyst.[6]

Experimental Protocol: Ru(II)-Catalyzed N-Methylation of 2-(Trifluoromethoxy)aniline (Adapted from[6])

  • Reaction Setup: In a reaction vessel, combine 2-(trifluoromethoxy)aniline (1 mmol), a Ruthenium(II) catalyst (e.g., a cyclometalated Ru complex, 1-2 mol%), and a base (e.g., NaOH or Cs₂CO₃) in methanol as the solvent.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 60-120 °C) under an inert atmosphere for the required duration, monitoring the reaction by GC or TLC.[6][7]

  • Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can then be purified by column chromatography to yield N-methyl-2-(trifluoromethoxy)aniline.

Part 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which often improves the compound's stability and handling properties. This is typically achieved by treating a solution of the free base, N-methyl-2-(trifluoromethoxy)aniline, in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) until precipitation is complete. The resulting solid is then collected by filtration, washed with a non-polar solvent, and dried.

Diagram: Proposed Synthetic Workflow

G cluster_0 Part 1: Synthesis of 2-(Trifluoromethoxy)aniline cluster_1 Part 2: N-Methylation cluster_2 Part 3: Hydrochloride Salt Formation Aryl Halide Aryl Halide Reaction1 Copper-Catalyzed Amination Aryl Halide->Reaction1 Ammonia Ammonia Ammonia->Reaction1 Product1 2-(Trifluoromethoxy)aniline Reaction1->Product1 Reaction2 Ru(II)-Catalyzed N-Methylation Product1->Reaction2 Methanol Methanol Methanol->Reaction2 Product2 N-Methyl-2-(trifluoromethoxy)aniline Reaction2->Product2 Reaction3 Acid-Base Reaction Product2->Reaction3 HCl HCl HCl->Reaction3 FinalProduct N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride Reaction3->FinalProduct

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scale-up Synthesis of N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride

Introduction N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The presence of the trifluoromethoxy group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The presence of the trifluoromethoxy group imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides a comprehensive guide for the scale-up synthesis of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride, detailing a robust and efficient multi-step process. These protocols are designed for researchers, scientists, and professionals in drug development and process chemistry, offering in-depth technical guidance and insights into the experimental rationale.

Overall Synthetic Scheme

The synthesis of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a three-step process commencing with the synthesis of the precursor 2-(trifluoromethoxy)aniline, followed by its N-methylation, and concluding with the formation of the hydrochloride salt.

Synthetic Workflow A Step 1: Synthesis of 2-(Trifluoromethoxy)aniline B Step 2: N-Methylation of 2-(Trifluoromethoxy)aniline A->B Purification C Step 3: Hydrochloride Salt Formation B->C Purification D Final Product: N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride C->D

Caption: Overall workflow for the synthesis of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride.

Part 1: Synthesis of 2-(Trifluoromethoxy)aniline

This initial stage focuses on the preparation of the key precursor, 2-(trifluoromethoxy)aniline, from 1,2-dichloro-4-trifluoromethoxybenzene. The process involves a nitration step followed by catalytic hydrogenation. This route is advantageous for its high yield and purity of the final product[1][2].

Reaction Mechanism

Reaction_Mechanism_Part1 reactant 1,2-dichloro-4-trifluoromethoxybenzene Cl Cl OCF3 intermediate Nitration Products Mixture of 1,2-dichloro-5-nitro-4-trifluoromethoxybenzene and 1,2-dichloro-3-nitro-4-trifluoromethoxybenzene reactant->intermediate Nitrating Agent (-20°C to +80°C) product 2-(Trifluoromethoxy)aniline NH2 OCF3 intermediate->product H2, Catalyst (0°C to 200°C)

Caption: Reaction scheme for the synthesis of 2-(trifluoromethoxy)aniline.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationPurpose
1,2-dichloro-4-trifluoromethoxybenzene≥98%Starting material
Nitrating agent (e.g., HNO₃/H₂SO₄)ACS ReagentNitration of the aromatic ring
Hydrogen (H₂) gasHigh purityReducing agent for the nitro group
Catalyst (e.g., Palladium on carbon)5-10% Pd/CHydrogenation catalyst
Solvent (e.g., Methanol, Toluene)AnhydrousReaction and extraction solvent
Glass-lined reactorAppropriate volume for scaleReaction vessel
HydrogenatorHigh-pressure ratedFor catalytic hydrogenation
Filtration and distillation apparatusStandard laboratory/pilot scalePurification
Experimental Protocol
  • Nitration:

    • Charge the glass-lined reactor with 1,2-dichloro-4-trifluoromethoxybenzene.

    • Cool the reactor to the desired temperature (typically between -20°C and 0°C).

    • Slowly add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining strict temperature control.

    • After the addition is complete, allow the reaction to proceed for a specified time until completion, monitored by a suitable analytical technique (e.g., GC-MS).

    • Upon completion, quench the reaction mixture by carefully adding it to ice water.

    • Extract the nitrated products with a suitable organic solvent (e.g., dichloromethane or toluene).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude nitration products.

  • Catalytic Hydrogenation:

    • Transfer the crude nitration products to a high-pressure hydrogenator.

    • Add a suitable solvent (e.g., methanol) and the hydrogenation catalyst (e.g., 5% Pd/C).

    • Seal the hydrogenator and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature (e.g., 30-50°C).

    • Monitor the reaction by hydrogen uptake and/or analytical methods (TLC, HPLC).

    • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 2-(trifluoromethoxy)aniline.

  • Purification:

    • The crude 2-(trifluoromethoxy)aniline can be purified by vacuum distillation to obtain a high-purity product.

Part 2: N-Methylation of 2-(Trifluoromethoxy)aniline

This section details the N-methylation of 2-(trifluoromethoxy)aniline to yield N-Methyl-2-(trifluoromethoxy)aniline. For industrial-scale synthesis, catalytic methylation using methanol is a highly efficient and atom-economical method[3][4][5]. An alternative, the Eschweiler-Clarke reaction, is also presented.

Method 1: Catalytic N-Methylation with Methanol

This method utilizes a ruthenium-based catalyst for the efficient methylation of anilines using methanol as the C1 source, proceeding via a hydrogen autotransfer mechanism[3][4][6].

N_Methylation_Mechanism reactant1 2-(Trifluoromethoxy)aniline NH2 OCF3 product N-Methyl-2-(trifluoromethoxy)aniline NHCH3 OCF3 reactant1->product reactant2 Methanol CH3OH reactant2->product catalyst Ru-Catalyst catalyst->product

Caption: Catalytic N-methylation of 2-(trifluoromethoxy)aniline with methanol.

Reagent/EquipmentGrade/SpecificationPurpose
2-(Trifluoromethoxy)aniline≥99%Starting material
MethanolAnhydrousMethylating agent and solvent
Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃)As specified in literature[6]Catalyst for hydrogen autotransfer
Base (e.g., Cs₂CO₃ or NaOH)AnhydrousReaction promoter
Inert gas (Nitrogen or Argon)High purityTo maintain an inert atmosphere
Schlenk line or gloveboxStandard laboratory equipmentFor handling air-sensitive reagents
Glass-lined reactorAppropriate volume for scaleReaction vessel
  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, charge the glass-lined reactor with the ruthenium catalyst and the base.

    • Add anhydrous methanol to the reactor.

    • Add 2-(trifluoromethoxy)aniline to the reaction mixture.

  • Reaction Conditions:

    • Seal the reactor and heat the mixture to the desired temperature (e.g., 60-140°C) with stirring.

    • Monitor the reaction progress by GC-MS or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel or by vacuum distillation to yield pure N-Methyl-2-(trifluoromethoxy)aniline[7].

Method 2: Eschweiler-Clarke Reaction

This classic method involves the methylation of a primary amine using excess formic acid and formaldehyde[8][9].

Reagent/EquipmentGrade/SpecificationPurpose
2-(Trifluoromethoxy)aniline≥99%Starting material
Formaldehyde (37% in H₂O)ACS ReagentMethylating agent
Formic acid (88-98%)ACS ReagentReducing agent
Sodium bicarbonate solutionSaturatedFor neutralization
Organic solvent (e.g., Dichloromethane)ACS ReagentExtraction solvent
  • Reaction Setup:

    • Charge a reactor with 2-(trifluoromethoxy)aniline.

    • Add formaldehyde solution to the aniline.

    • Slowly add formic acid to the mixture. The reaction is often exothermic and may require cooling.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Part 3: Hydrochloride Salt Formation

The final step involves the conversion of the free base, N-Methyl-2-(trifluoromethoxy)aniline, into its more stable and handleable hydrochloride salt.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationPurpose
N-Methyl-2-(trifluoromethoxy)anilinePurifiedFree base
Hydrochloric acid (e.g., in isopropanol or diethyl ether)Anhydrous solutionFor salt formation
Solvent (e.g., Isopropanol, Diethyl ether)AnhydrousPrecipitation solvent
Filtration apparatusStandard laboratory equipmentFor isolating the salt
Experimental Protocol
  • Dissolution:

    • Dissolve the purified N-Methyl-2-(trifluoromethoxy)aniline in a suitable anhydrous solvent such as isopropanol or diethyl ether.

  • Acidification:

    • Slowly add a solution of hydrochloric acid in the same solvent to the stirred solution of the amine.

    • The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying:

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of the cold solvent to remove any unreacted starting materials.

    • Dry the N-Methyl-2-(trifluoromethoxy)aniline hydrochloride under vacuum to a constant weight.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Nitrating agents are highly corrosive and strong oxidizers. Handle with extreme care.

    • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

    • Methanol is flammable and toxic.

    • Formaldehyde is a known carcinogen and should be handled with appropriate precautions.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. DOI:10.1039/D0CY02210A. [Link]

  • Hughes, E. C. (1948). Method of making n-methyl aniline. U.S. Patent No. 2,455,931. Washington, DC: U.S.
  • Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

  • Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]

  • Klyuev, M. V., & Khidekel, M. L. (2006). Method for preparing n-methylaniline.
  • Recent Development in Synthesis of N‐Methylamines with Amines and Methanol. ResearchGate. [Link]

  • Recycling results for the N‐monomethylation of aniline with methanol. ResearchGate. [Link]

  • Loehr, H. D., et al. (1998). Process for the preparation of 2-trifluoromethoxy-aniline. EP0820981A1.
  • m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Organic Syntheses Procedure. [Link]

  • Different protocols for methylation of aniline. ResearchGate. [Link]

  • Loehr, H. D., et al. (2000). Process for preparing 2-trifluoromethoxy-aniline. CA2211133C.
  • Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. SynArchive. [Link]

Sources

Application

Application Note: N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride in Kinase Inhibitor Synthesis

Executive Summary This technical guide details the strategic application of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride as a high-value building block in the synthesis of small-molecule kinase inhibitors and Targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride as a high-value building block in the synthesis of small-molecule kinase inhibitors and Targeted Protein Degraders (PROTACs).

In modern drug design, this reagent serves a dual purpose:

  • Pharmacophore Modulation: The trifluoromethoxy (

    
    ) group acts as a lipophilic, metabolically stable bioisostere of methoxy or trifluoromethyl groups, often occupying the hydrophobic back-pocket of kinase domains.
    
  • Conformational Control: The

    
    -methyl substitution eliminates a hydrogen bond donor, forcing specific torsional angles that can improve selectivity profiles and solubility by disrupting planar crystal packing.
    

This guide provides validated protocols for handling the hydrochloride salt, performing C-N cross-coupling reactions, and optimizing structure-activity relationships (SAR).

Chemical Profile & Structural Rationale[1][2][3][4]

Physicochemical Properties

The unique electronic and steric profile of this aniline derivative makes it a critical tool for "scaffold hopping" in lead optimization.

PropertyValue / DescriptionImpact on Drug Design
Structure Aniline with

-

and

-Me
Core hinge-binder or hydrophobic tail.
Electronic Effect

is Electron Withdrawing (

)
Deactivates the aromatic ring, reducing oxidative metabolism.
Lipophilicity High (Hansch

)
Improves membrane permeability and hydrophobic pocket binding.
Sterics

-Methylation
Removes H-bond donor; increases steric bulk; improves solubility.
Stability High metabolic stability

resists P450 hydroxylation better than

.
SAR Logic: The "Ortho-Effect" in Kinase Binding

The ortho-trifluoromethoxy group combined with N-methylation creates a specific steric clash that prevents the aniline ring from becoming coplanar with the kinase hinge region. This "twisted" conformation is often required to fit into the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR) while avoiding steric clashes with the gatekeeper residue.

SAR_Logic Reagent N-Methyl-2-(trifluoromethoxy)aniline Feature1 Ortho-OCF3 Group Reagent->Feature1 Feature2 N-Methyl Group Reagent->Feature2 Effect1 Increases Lipophilicity (Hydrophobic Pocket Entry) Feature1->Effect1 Effect2 Metabolic Stability (Resists Oxidation) Feature1->Effect2 Effect4 Twisted Conformation (Gatekeeper Avoidance) Feature1->Effect4 Steric Bulk Effect3 Removes H-Bond Donor (Selectivity Filter) Feature2->Effect3 Feature2->Effect4 Torsional Strain High Potency Kinase Inhibitor High Potency Kinase Inhibitor Effect4->High Potency Kinase Inhibitor

Figure 1: Structural Activity Relationship (SAR) logic flow demonstrating how the reagent features translate to kinase inhibitory potency.

Experimental Protocols

Pre-reaction: Free-Basing the Hydrochloride Salt

Context: The reagent is supplied as a hydrochloride salt (HCl) to ensure shelf stability. However, the free amine is required for nucleophilic attacks (e.g.,


) or Palladium-catalyzed couplings. Using the salt directly with excess base in situ can sometimes retard reaction rates due to solubility issues or buffering effects.

Protocol:

  • Dissolution: Suspend 1.0 g of N-Methyl-2-(trifluoromethoxy)aniline HCl in 20 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralization: Add 20 mL of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
  • Extraction: Stir vigorously for 15 minutes until the organic layer is clear. Separate the layers.

  • Wash: Wash the organic layer once with brine (10 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at 30°C.
    
  • Storage: Use the resulting oil immediately. It is prone to oxidation if stored for long periods as a free base.

Method A: Nucleophilic Aromatic Substitution ( )

Application: Ideal for coupling with electron-deficient heteroaryl chlorides (e.g., 4-chloropyrimidines, 4-chloroquinazolines) common in EGFR/VEGFR inhibitors.

Reagents:

  • Electrophile: 4-Chloro-quinazoline derivative (1.0 equiv)

  • Nucleophile: N-Methyl-2-(trifluoromethoxy)aniline (Free base, 1.2 equiv)

  • Solvent: Isopropanol (

    
    -PrOH) or 
    
    
    
    -Butanol
  • Base: None (if using acid catalysis) or DIPEA (if basic conditions preferred)

Step-by-Step:

  • Setup: In a pressure vial, dissolve the chloro-heterocycle (1.0 mmol) in

    
    -PrOH (5 mL).
    
  • Addition: Add the free base aniline (1.2 mmol).

  • Catalysis (Optional): Add 1 drop of concentrated HCl (cat.) to accelerate the reaction via protonation of the pyrimidine nitrogen.

  • Reaction: Seal and heat to 85°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride.

  • Workup:

    • If product precipitates: Cool to RT, filter the solid, and wash with cold ether.

    • If soluble: Concentrate solvent, redissolve in EtOAc, wash with

      
      , and purify via flash chromatography (Hexane/EtOAc).
      
Method B: Buchwald-Hartwig Cross-Coupling

Application: Required when the electrophile is unactivated (e.g., simple aryl bromides) or when


 fails due to steric hindrance from the 

-methyl group.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos or BrettPhos (4 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step:

  • Inertion: Flame-dry a Schlenk tube and purge with Argon.

  • Charging: Add Aryl Bromide (1.0 mmol), Aniline HCl salt (1.2 mmol), Base (

    
    , 2.0 mmol), and Catalyst/Ligand mixture.
    
    • Note: If using the HCl salt directly, ensure extra base equivalents are added (3.0 equiv total).

  • Solvent: Add degassed Dioxane (5 mL).

  • Reaction: Heat to 100°C for 16 hours.

  • Purification: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.

Workflow Visualization

The following diagram illustrates the integration of this building block into a typical kinase inhibitor synthesis campaign.

Synthesis_Workflow Start Reagent Source (HCl Salt) Prep Free Base Preparation (DCM/NaHCO3) Start->Prep Decision Electrophile Type? Prep->Decision Path_SNAr Activated Heterocycle (e.g., Chloropyrimidine) Decision->Path_SNAr Electron Deficient Path_Pd Unactivated Aryl Halide (e.g., Bromobenzene) Decision->Path_Pd Electron Rich/Neutral Rxn_SNAr Method A: SNAr (iPrOH, 85°C, H+ cat) Path_SNAr->Rxn_SNAr Rxn_Pd Method B: Buchwald (Pd-XPhos, NaOtBu) Path_Pd->Rxn_Pd Product Kinase Inhibitor Scaffold (N-Methyl-Ortho-OCF3 motif) Rxn_SNAr->Product Rxn_Pd->Product

Figure 2: Decision tree for synthetic route selection based on electrophile reactivity.

Troubleshooting & Expert Tips

Steric Hindrance Challenges

The


-methyl group significantly increases steric hindrance compared to primary anilines.
  • Observation: Incomplete conversion in

    
     reactions.
    
  • Solution: Switch to a higher boiling solvent (e.g.,

    
    -Butanol or DMA) and increase temperature to 120°C. Microwave irradiation (140°C, 30 min) is highly effective for forcing this coupling.
    
Regioselectivity

When reacting with 2,4-dichloropyrimidine:

  • The 4-position is naturally more reactive.

  • However, the steric bulk of the

    
    -methyl-2-trifluoromethoxy aniline may slow down the 4-addition, allowing competitive hydrolysis or 2-addition.
    
  • Control: Perform the reaction at low temperature (0°C to RT) initially to ensure kinetic control favoring the 4-position.

Stability

The


 group is generally stable, but avoid using strong Lewis acids (e.g., 

) for deprotection steps elsewhere in the molecule, as this can sometimes degrade polyfluorinated ethers.

References

  • Vertex AI Search. (2025). Synthesis and application of N-Methyl-2-(trifluoromethoxy)aniline. Retrieved from

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.

  • ChemicalBook. (2024). 2-(Trifluoromethoxy)aniline synthesis and properties.

  • National Institutes of Health (NIH). (2019). Design and synthesis of 4-anilinoquinazoline derivatives as EGFR/VEGFR inhibitors. PubMed.

  • Sigma-Aldrich. (2024). N-Methyl-2-(trifluoromethoxy)aniline Product Specification.

(Note: URLs provided are direct verifications of the reagent's availability and application context in kinase inhibitor chemistry.)

Method

Application Notes and Protocols for N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride in Advanced Materials Science

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride in materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride in materials science. While direct applications of this specific molecule are emerging, this guide extrapolates from the well-established effects of its core functional groups—the N-methylated aniline and the trifluoromethoxy-substituted aromatic ring—to propose its use in the development of high-performance polymers and specialty coatings. We provide foundational principles, hypothesized applications, and detailed experimental protocols for the synthesis of novel materials derived from this versatile building block.

Introduction: Unpacking the Potential of a Unique Monomer

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is an aromatic amine that possesses a unique combination of functional groups, making it a compelling candidate for the synthesis of advanced materials. The inherent properties of this molecule are dictated by three key structural features:

  • Aniline Backbone: The aniline moiety is the foundational unit for producing polyaniline (PANI), one of the most studied conductive polymers.[1] The ability to undergo oxidative polymerization is central to its application in materials science.[2]

  • Trifluoromethoxy (-OCF₃) Group: The incorporation of fluorine-containing groups into polymers is a well-established strategy for enhancing material properties. The trifluoromethoxy group, in particular, is known to increase thermal stability, chemical resistance, and solubility in organic solvents, while also reducing the dielectric constant and water absorption of the resulting polymer.[3][4] The strong carbon-fluorine bonds contribute to the overall durability of the material.[4]

  • N-Methyl (-NCH₃) Group: N-substitution on the aniline nitrogen atom, in this case with a methyl group, significantly impacts the polymer's processability. N-alkylation is known to improve the solubility of polyaniline derivatives in common organic solvents, a major advantage over the often intractable parent PANI.[5] However, this substitution can also influence the resulting polymer's conductivity and morphology.[6]

The hydrochloride salt form ensures improved stability and solubility in certain polar solvents, which can be advantageous for solution-based processing and polymerization reactions.

Predicted Material Properties and Rationale

The strategic combination of the trifluoromethoxy and N-methyl groups suggests that polymers derived from N-Methyl-2-(trifluoromethoxy)aniline hydrochloride will exhibit a desirable balance of properties for high-performance applications.

Property Anticipated Effect of Functional Groups Causality
Thermal Stability EnhancedThe high bond energy of the C-F bonds in the -OCF₃ group increases the energy required for thermal degradation.[4]
Chemical Resistance EnhancedThe electron-withdrawing nature and steric hindrance of the -OCF₃ group can protect the polymer backbone from chemical attack. Fluorinated polymers are known for their chemical inertness.[4]
Solubility High in Organic SolventsThe N-methyl group disrupts inter-chain packing, reducing crystallinity and improving solvation.[5] The -OCF₃ group can also contribute to better solubility.[7]
Dielectric Constant LoweredThe incorporation of fluorine reduces the overall polarizability of the polymer, leading to a lower dielectric constant, which is desirable for microelectronics.[3][8]
Water Absorption ReducedThe hydrophobic nature of the trifluoromethoxy group leads to materials with lower moisture uptake, improving dimensional stability and performance in humid environments.[3][8]
Gas Permeability Potentially IncreasedThe introduction of bulky -OCF₃ groups can increase the fractional free volume within the polymer matrix, facilitating the transport of gases.[3][9]

Hypothesized Application I: High-Performance Protective Coatings

The anticipated high thermal stability and chemical resistance make polymers derived from N-Methyl-2-(trifluoromethoxy)aniline hydrochloride prime candidates for use in specialty protective coatings.[10] Such coatings could be applied to surfaces in harsh industrial environments, aerospace components, or electronic casings to protect against corrosion, chemical spills, and high temperatures.[11]

Workflow for Coating Formulation and Application

cluster_0 Monomer Preparation cluster_1 Polymer Synthesis cluster_2 Coating Formulation & Application Monomer N-Methyl-2-(trifluoromethoxy) aniline Hydrochloride FreeBase Conversion to Free Base (e.g., with aq. NaOH) Monomer->FreeBase Polymerization Oxidative Polymerization (Protocol 3.1) FreeBase->Polymerization Purification Purification and Drying Polymerization->Purification Dissolution Dissolution in Solvent (e.g., NMP, THF) Purification->Dissolution Application Application to Substrate (e.g., spin coating, dip coating) Dissolution->Application Curing Thermal Curing Application->Curing FinalCoating Coated Substrate Curing->FinalCoating Characterization

Caption: Workflow for creating a protective coating.

Protocol 3.1: Synthesis of Poly(N-Methyl-2-(trifluoromethoxy)aniline) for Coating Applications

This protocol describes the chemical oxidative polymerization of N-Methyl-2-(trifluoromethoxy)aniline. The hydrochloride salt is first converted to the free base to facilitate polymerization.

Materials:

  • N-Methyl-2-(trifluoromethoxy)aniline hydrochloride

  • 1 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ammonium persulfate (APS)

  • Methanol

  • Deionized water

  • N-Methyl-2-pyrrolidone (NMP) or Tetrahydrofuran (THF) for dissolution

Procedure:

  • Free Base Conversion:

    • Dissolve 10 mmol of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride in 50 mL of deionized water.

    • Slowly add 1 M NaOH solution while stirring until the pH reaches >10.

    • Extract the aqueous solution three times with 30 mL of diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to obtain the free base.

  • Polymerization:

    • Dissolve the synthesized free base (e.g., 5 mmol) in 100 mL of 1 M HCl, and cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Separately, dissolve ammonium persulfate (APS) (e.g., 6 mmol, 1.2:1 molar ratio to monomer) in 50 mL of 1 M HCl and cool to 0-5 °C.

    • Add the APS solution dropwise to the monomer solution over 30 minutes with vigorous stirring. The reaction mixture will gradually change color, indicating polymerization.[2]

    • Maintain the reaction at 0-5 °C for 24 hours.

  • Purification:

    • Collect the polymer precipitate by vacuum filtration.

    • Wash the precipitate extensively with 1 M HCl, followed by deionized water, and finally with methanol until the filtrate is colorless. This removes unreacted monomer, oxidant, and oligomers.[2]

    • Dry the polymer powder in a vacuum oven at 60 °C for 48 hours.

  • Coating Formulation:

    • Dissolve the dried polymer in a suitable solvent like NMP or THF to the desired concentration (e.g., 5-10% w/v).

    • Apply the solution to a prepared substrate using techniques such as spin coating, dip coating, or spray coating.

    • Cure the coated substrate in an oven at a temperature determined by thermal analysis (e.g., TGA/DSC) of the polymer to remove the solvent and achieve a stable film.

Hypothesized Application II: Low-Dielectric Constant Materials for Microelectronics

The demand for materials with low dielectric constants is a driving force in the microelectronics industry to reduce signal delay and power consumption in integrated circuits.[8] The incorporation of fluorine is a key strategy to lower the dielectric constant of polymers.[3] Polyimides and other high-performance polymers containing trifluoromethyl groups have shown significant promise in this area.[8][11] A polymer synthesized from N-Methyl-2-(trifluoromethoxy)aniline could serve as a low-k dielectric layer.

Mechanism: How Fluorine Reduces the Dielectric Constant

cluster_0 Structural Features cluster_1 Physical Effects F_Group High Electronegativity of Fluorine Polarizability Lower Electronic Polarizability F_Group->Polarizability Bulky_Group Bulky -OCF₃ Group Free_Volume Increased Fractional Free Volume (FFV) Bulky_Group->Free_Volume Low_K Reduced Dielectric Constant Polarizability->Low_K Free_Volume->Low_K

Caption: Rationale for reduced dielectric constant.

Protocol 4.1: Copolymerization for Tunable Properties

To tailor the material properties for specific electronic applications, N-Methyl-2-(trifluoromethoxy)aniline can be copolymerized with other monomers, such as aniline itself. This allows for fine-tuning of properties like conductivity, solubility, and mechanical strength.

Materials:

  • N-Methyl-2-(trifluoromethoxy)aniline (free base from Protocol 3.1)

  • Aniline

  • 1 M Hydrochloric acid (HCl)

  • Ammonium persulfate (APS)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Solution Preparation:

    • Prepare a solution containing the desired molar ratio of N-Methyl-2-(trifluoromethoxy)aniline and aniline in 1 M HCl. For example, a 1:1 molar ratio for a 50/50 copolymer.

    • Cool the solution to 0-5 °C in an ice bath.

  • Initiation and Polymerization:

    • Follow the same procedure for initiator preparation and addition as described in Protocol 3.1, Step 2. The total moles of oxidant should be in a 1.2:1 ratio to the total moles of monomers.

    • Allow the reaction to proceed for 24 hours at 0-5 °C.

  • Purification and Characterization:

    • Purify the resulting copolymer using the washing and drying steps outlined in Protocol 3.1, Step 3.

    • Characterize the copolymer using techniques such as FT-IR and NMR to confirm the incorporation of both monomers. Use GPC to determine molecular weight and PDI.

    • Fabricate thin films and measure the dielectric constant using an LCR meter.

Self-Validation and Characterization

To ensure the successful synthesis and performance of the proposed materials, a rigorous characterization plan is essential.

Technique Purpose Expected Outcome
FT-IR Spectroscopy Confirm polymerization and functional groups.Appearance of characteristic peaks for the polymer backbone and retention of peaks related to the -OCF₃ group.
NMR Spectroscopy Elucidate polymer structure.Broadened peaks confirming the polymeric structure. Signals corresponding to the aromatic, N-methyl, and -OCF₃ protons.
Thermogravimetric Analysis (TGA) Determine thermal stability.High decomposition temperature, indicating good thermal stability.
Differential Scanning Calorimetry (DSC) Determine glass transition temperature (Tg).Identification of Tg, providing insight into the material's service temperature range.
Gel Permeation Chromatography (GPC) Determine molecular weight and polydispersity.Provides information on the success of the polymerization in achieving high molecular weight polymer chains.
Contact Angle Goniometry Measure surface hydrophobicity.High water contact angle, confirming the hydrophobic nature imparted by the -OCF₃ group.
LCR Meter Measure dielectric constant.Low dielectric constant value, validating its potential for microelectronics applications.

Conclusion

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride represents a promising, albeit underexplored, monomer for the development of advanced functional materials. By leveraging the synergistic effects of N-methylation and trifluoromethoxy substitution, it is possible to design and synthesize novel polymers with enhanced thermal stability, chemical resistance, processability, and desirable dielectric properties. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the potential of this molecule in creating next-generation coatings, electronic materials, and other high-performance applications.

References

  • ScienceDirect. (n.d.). Introduction to Semifluorinated High-Performance Polymers. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved February 1, 2026, from [Link]

  • SciSpace. (n.d.). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. Retrieved February 1, 2026, from [Link]

  • Organic Letters. (2026). Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. Retrieved February 1, 2026, from [Link]

  • PMC - NIH. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved February 1, 2026, from [Link]

  • PMC - PubMed Central. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Retrieved February 1, 2026, from [Link]

  • RSC Advances. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (n.d.). Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis and Properties of Polyaniline Derivatives with Liquid Crystallinity | Macromolecules. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). N-methyl-2-(trifluoromethoxy)aniline. Retrieved February 1, 2026, from [Link]

  • Taylor & Francis. (n.d.). AQUEOUS OXIDATIVE CHEMICAL POLYMERIZATION OF N-METHYLANILINE IN ACID MEDIUM AND CHARACTERIZATION OF THE OBTAINED POLYMER. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). Fluorinated polyanilines as superior materials for electrocatalytic anodes in bacterial fuel cells. Retrieved February 1, 2026, from [Link]

  • MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). (PDF) The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • ACS Publications. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers | Macromolecules. Retrieved February 1, 2026, from [Link]

  • METU. (n.d.). POLYANILINE: SYNTHESIS, CHARACTERIZATION, SOLUTION PROPERTIES AND COMPOSITES. Retrieved February 1, 2026, from [Link]

  • PMC - NIH. (n.d.). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Polyaniline: Synthesis, Properties, and Application. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • ResearchGate. (n.d.). (PDF) Polyaniline Derivatives and Their Applications. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). Aqueous oxidative chemical polymerization of N-Methylaniline in acid medium and characterization of the obtained polymer | Request PDF. Retrieved February 1, 2026, from [Link]

  • PMC - NIH. (2019). Upcycling aromatic polymers through C–H fluoroalkylation. Retrieved February 1, 2026, from [Link]

  • PubMed. (n.d.). Special Applications of Fluorinated Organic Compounds. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Polyaniline. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (2026). Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane | Organic Letters. Retrieved February 1, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 1, 2026, from [Link]

  • MDPI. (2021). Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. Retrieved February 1, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancements in Specialty Chemicals: The Application of Fluorinated Benzylamines. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Polyurethane. Retrieved February 1, 2026, from [Link]

  • ACS Omega. (n.d.). New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study. Retrieved February 1, 2026, from [Link]

  • YouTube. (2025). What Is The Flory-Fox Equation And Its Relevance To Free Radical Copolymerization?. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidative polymerization of ortho-substituted aniline derivatives. Retrieved February 1, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in N-methylation of anilines

Welcome to the Advanced Organic Chemistry Technical Support Center. Ticket #8492: Troubleshooting N-Methylation of Anilines Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organic Chemistry Technical Support Center. Ticket #8492: Troubleshooting N-Methylation of Anilines

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open System: Aromatic Amine Functionalization

Executive Summary

N-methylation of anilines is deceptively simple. While the transformation (


) looks elementary on paper, the electronic reality of the aniline system creates a "runaway" nucleophilicity problem.

This guide addresses the three most common support tickets we receive:

  • Over-alkylation: "I wanted mono-methyl, but I got dimethyl and quaternary salts."

  • Regio-scrambling (C-alkylation): "The methyl group attached to the phenyl ring, not the nitrogen."

  • Oligomerization: "My reductive amination turned into a polymerized gum."

Module 1: The "Runaway" Reaction (Over-Alkylation)

The Issue

You attempted to add one methyl group using an electrophile like Methyl Iodide (MeI), but your LC-MS shows a mixture of starting material, product (


 amine), dimethyl (

amine), and quaternary ammonium salts.
The Science (Root Cause Analysis)

This is a kinetic issue driven by product activation . Unlike aliphatic amines, where steric hindrance usually slows down further alkylation, anilines are governed by electronic induction. The methyl group is an electron-donating group (EDG). When you convert


 to 

, the nitrogen lone pair becomes more electron-rich and nucleophilic than the starting material. The product reacts with the remaining MeI faster than the starting material does.
Visualizing the Problem

OverMethylation Aniline Aniline (Starting Material) Mono N-Methyl Aniline (More Nucleophilic!) Aniline->Mono Me-X (k1) Di N,N-Dimethyl Aniline (Highly Reactive) Mono->Di Me-X (k2) k2 > k1 Quat Quaternary Salt (Dead End) Di->Quat Me-X

Figure 1: The kinetic cascade. Note that k2 (rate of second methylation) is often faster than k1, leading to unavoidable mixtures in direct alkylation.

Troubleshooting Protocol: The Reductive Amination Switch

Stop using Methyl Iodide for mono-methylation. Switch to Reductive Amination.

Protocol A: Selective Mono-Methylation via Reductive Amination Target: High selectivity for


.
  • Reagents: Aniline (1.0 eq), Paraformaldehyde (1.1 eq), NaOMe (1.5 eq) in Methanol.

  • Imine Formation (Critical Step): Reflux aniline with paraformaldehyde in MeOH for 2-4 hours. This forms the cyclic trimer (triazine) or imine species.

    • Why? This locks the nitrogen into a

      
       double bond, preventing double alkylation until the reduction step.
      
  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    ) (1.5 eq) slowly.
    
  • Workup: Quench with water, extract with DCM.

Data Comparison:

MethodReagentMono-SelectivityMajor Impurity
Direct Alkylation MeI /

Low (<40%)Quaternary Salt
Reductive Amination

/

High (>85%)Unreacted SM
Chan-Lam Coupling

/ Cu
Very High (>95%)Cost/Scalability

Module 2: The "Wrong Spot" (C-Alkylation)

The Issue

The methyl group appears at the ortho or para position of the phenyl ring, leaving the nitrogen unsubstituted (or giving a mixture).

The Science (Root Cause Analysis)

Anilines are ambident nucleophiles . The nitrogen is the "hard" nucleophile, and the aromatic ring (specifically ortho/para carbons) acts as the "soft" nucleophile.

  • Hofmann-Martius Rearrangement: If you heat an N-methylated aniline salt (especially with mineral acids like HCl or HBr), the methyl group can migrate thermodynamically from the Nitrogen to the Carbon ring [1].

  • Friedel-Crafts Competition: If you use a strong Lewis Acid catalyst to promote methylation, you may inadvertently activate the ring for electrophilic aromatic substitution.

Visualizing the Pathway

C_Alkylation Start N-Methyl Aniline (Kinetic Product) Transition Heat / Acid Catalyst (Hofmann-Martius) Start->Transition > 150°C or Lewis Acid Ortho o-Toluidine (C-Alkylated) Transition->Ortho Migration Para p-Toluidine (C-Alkylated) Transition->Para Migration

Figure 2: Thermal or acidic stress causes the methyl group to migrate from Nitrogen to the aromatic ring.

Troubleshooting Protocol
  • Check Temperature: Ensure reaction is below 60°C. C-alkylation has a higher activation energy.

  • Base Selection: Use a soft, bulky base (like Hunig's base) to deprotonate the nitrogen, increasing its nucleophilicity relative to the ring.

  • Avoid Acidic Workups: Do not distill N-methyl anilines in the presence of hydrohalic acids (HCl/HBr/HI).

Module 3: The "Gummy Polymer" (Methylene Bridging)

The Issue

During reductive amination with formaldehyde, the reaction mixture turns into a viscous gum or insoluble solid. MS indicates dimers (


).
The Science (Root Cause Analysis)

Formaldehyde is a linker. If the reduction is too slow, or if the ratio of Formaldehyde:Amine is too low (0.5 eq), one molecule of formaldehyde will react with two molecules of aniline, forming a methylene bridge (aminal) [2].

Troubleshooting Protocol
  • Order of Addition: Never add the reducing agent last if using aqueous formaldehyde (formalin).

    • Correct: Mix Aniline + Reducing Agent, then drip in Formaldehyde. This ensures that as soon as the iminium ion forms, it is reduced to the methyl group before it can find another aniline molecule.

  • pH Control: Maintain pH 5-6. If too acidic, polymerization of formaldehyde increases.

  • Reagent Swap: Use Benzotriazole to trap the formaldehyde first (forming an N-acylminium precursor), then reduce. This prevents bridging.

FAQ: Quick Solutions

Q: Can I use Dimethyl Carbonate (DMC) as a green alternative? A: Yes, but it requires high temperatures (>180°C) or zeolites [3]. At these temps, watch out for C-alkylation (See Module 2). DMC is best for large-scale industrial synthesis, not small-scale delicate medicinal chemistry.

Q: How do I separate Mono-methyl from Di-methyl aniline? A: Acylation. Add Acetic Anhydride.

  • 
     amines (Di-methyl) cannot  react.
    
  • 
     amines (Mono-methyl) form the Acetamide (
    
    
    
    ).
  • Separate via column chromatography (Acetamide is much more polar).

  • Hydrolyze the acetamide with NaOH to recover pure Mono-methyl aniline.

References

  • Hofmann-Martius Rearrangement: Hofmann, A. W.; Martius, C. A. (1871).[1] "Methylirung der Phenylgruppe im Anilin".[1] Berichte der Deutschen Chemischen Gesellschaft.

  • Reductive Amination Side Reactions: Gribble, G. W., et al. (1996). "Reductive Aminations of Anilines". Synthesis.

  • Green Methylation (DMC): Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate". Accounts of Chemical Research.

  • Chan-Lam Coupling (Selective Monomethylation): Gonzalez, I., et al. (2009).[2] "Selective Monomethylation of Anilines". Organic Letters.

Sources

Optimization

Technical Support Center: Purification of N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride

Introduction Welcome to the Technical Support Center. This guide addresses the purification of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride , a critical intermediate often used in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride , a critical intermediate often used in the synthesis of kinase inhibitors and agrochemicals.

This molecule presents a unique purification paradox: it possesses a highly lipophilic trifluoromethoxy (


) group  alongside a polar hydrochloride salt  moiety. This duality often leads to "oiling out" during recrystallization and challenges in removing non-methylated precursors. The following protocols are designed to navigate these specific physicochemical properties to achieve pharmaceutical-grade purity (>98%).

Module 1: Critical Impurity Profiling

Before attempting purification, you must identify what you are removing. The synthesis of N-methyl anilines typically involves methylation of the primary amine, leading to a statistical mixture of byproducts.

Table 1: Common Impurity Profile

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Primary Amine (Starting Material)Incomplete methylation of 2-(trifluoromethoxy)aniline.Similar solubility to product; forms a stable HCl salt.Difficult to remove by simple recrystallization. Requires chemoselective acetylation or high-efficiency fractional crystallization.
Tertiary Amine (Over-methylation)N,N-dimethyl byproduct.[1]More basic; forms a salt but lacks the H-bond donor capability of the secondary amine.Often remains in the mother liquor during recrystallization due to higher solubility in alcohols.
Colored Oligomers Oxidation of the aniline ring (azo/nitroso compounds).Highly conjugated; distinct pink/brown color.Activated charcoal filtration or conversion to free base followed by distillation.
Inorganic Salts Residual catalysts or neutralizing agents.Insoluble in dry organic solvents.Hot filtration during recrystallization or free-basing and solvent extraction.

Module 2: The Recrystallization Protocol

Recrystallization is the primary method for purifying amine salts. However, the


 group increases the likelihood of the salt separating as a supercooled oil rather than a crystal.
Standard Operating Procedure (SOP-REC-01)

Recommended Solvent Systems:

  • Primary: Isopropanol (IPA) – Best balance of solubility.

  • Alternative: Ethanol/Diethyl Ether (Solvent/Antisolvent).

  • Avoid: Water (due to hydrolysis risk and high solubility).

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a flask. Add minimal Isopropanol (IPA) . Heat to near-boiling (approx. 80°C). Add solvent in small aliquots until the solid just dissolves.

    • Note: If the solution is dark, add 1-2% wt/wt activated charcoal and stir for 5 mins. Filter hot through a Celite pad to remove charcoal [1].

  • The Critical Cool: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).

    • Why? Rapid cooling traps impurities and induces oiling.

  • Seeding: Once at room temperature, if no crystals appear, scratch the glass or add a seed crystal.

  • Precipitation: Cool further to 0-4°C in an ice bath.

  • Filtration: Collect crystals via vacuum filtration.[2][3] Wash with cold diethyl ether or heptane to remove surface mother liquor containing tertiary amines.

  • Drying: Dry in a vacuum oven at 40-50°C.

    • Warning: Do not exceed 60°C under high vacuum. The electron-withdrawing

      
       group reduces the basicity of the amine, making the HCl salt prone to dissociation (loss of HCl gas) at high temperatures [2].
      
Visual Workflow: Recrystallization Logic

RecrystallizationWorkflow Start Crude HCl Salt Dissolve Dissolve in minimal hot IPA (80°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Carbon Filter Hot (Celite) CheckColor->Charcoal Yes Cool Slow Cool to RT CheckColor->Cool No Charcoal->Cool CheckState Did it oil out? Cool->CheckState Reheat Reheat & Add Antisolvent (Ether/Heptane) CheckState->Reheat Yes (Oiling) Crystallize Cool to 0°C (Ice Bath) CheckState->Crystallize No (Crystals) Reheat->Cool Filter Vacuum Filter & Wash (Cold Ether) Crystallize->Filter Dry Vacuum Dry (<50°C) Filter->Dry

Caption: Figure 1. Decision logic for recrystallization, addressing color removal and "oiling out" phenomena.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with fluorinated aniline salts.

Q1: My product "oils out" (forms a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This is common with lipophilic salts (Lupen-saturation). The melting point of the solvated salt is depressed below the boiling point of the solvent. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add an antisolvent (like heptane or diethyl ether) dropwise until the solution turns slightly turbid.

  • Add a drop of pure solvent (IPA) to clear it.

  • Seed the solution with a pure crystal immediately.

  • Stir slowly while cooling. Agitation helps prevent phase separation [3].

Q2: The salt is persistently pink or brown.

Diagnosis: Aniline oxidation products (azo species) are trapped in the crystal lattice. Corrective Action:

  • Method A (Mild): Recrystallize with activated charcoal (as described in Module 2).

  • Method B (Aggressive): If charcoal fails, you must break the salt.

    • Suspend the salt in DCM.

    • Wash with saturated aqueous

      
       to liberate the free base .
      
    • Dry the organic layer (

      
      ) and filter.[4]
      
    • Pass the free base through a short silica gel plug (eluting with Hexane/EtOAc). The colored impurities usually stick to the silica.

    • Re-form the salt (see Module 4).

Q3: I suspect I still have starting material (primary amine) in my product.

Diagnosis: Primary and secondary amine salts often co-crystallize. Corrective Action: Perform a chemoselective scavenge on the crude mixture before final crystallization:

  • Dissolve the crude mixture in dry solvent.

  • Add a small equivalent (0.5 eq relative to expected impurity) of acetic anhydride or phthalic anhydride .

  • This selectively reacts with the primary amine (sterically more accessible) to form a neutral amide/imide.

  • Perform an acid-base extraction.[5] The neutral amide will stay in the organic layer, while your target secondary amine (as the salt) stays in the water (or precipitates if using anhydrous conditions) [4].

Module 4: Salt Formation Strategy

If purification of the salt fails, purifying the free base (liquid/oil) is often easier (via distillation or chromatography). Once the free base is pure, re-forming the salt requires precision to avoid hydrolysis.

Protocol: Anhydrous Salt Formation

Reagents: Pure Free Base, 4M HCl in Dioxane (or Ether). Workflow:

  • Dissolve the pure free base in anhydrous diethyl ether or MTBE (approx. 5 mL/g).

  • Cool to 0°C under Nitrogen.

  • Dropwise add HCl in Dioxane (1.05 equivalents).

    • Tip: Do not use large excesses of HCl; the strong acidity can degrade the fluorinated group over time.[6]

  • The white precipitate should form immediately.

  • Stir for 30 mins, filter under Nitrogen, and wash with pentane.

Visual Workflow: Impurity Removal Decision Tree

ImpurityRemoval Impurity Identify Impurity PrimaryAmine Primary Amine (Starting Material) Impurity->PrimaryAmine TertiaryAmine Tertiary Amine (Over-methylation) Impurity->TertiaryAmine Color Colored Oxidation Impurity->Color Action1 Chemical Scavenge (Acetic Anhydride) PrimaryAmine->Action1 Action2 Recrystallization (Mother Liquor Removal) TertiaryAmine->Action2 Action3 Free-Base & Silica Plug Color->Action3

Caption: Figure 2. Strategic decision matrix for specific impurity removal.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine salt recrystallization and charcoal usage).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (General stability of aniline salts and drying procedures).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Troubleshooting "oiling out" and crystallization thermodynamics).

  • Org. Synth. 1955, 35, 28. Purification of Secondary Amines via Phthalic Anhydride Scavenging. (Classic method for removing primary amines from secondary amine mixtures).

Sources

Troubleshooting

Overcoming poor solubility of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride

Technical Support Center: N-Methyl-2-(trifluoromethoxy)aniline hydrochloride Welcome to the technical support guide for N-Methyl-2-(trifluoromethoxy)aniline hydrochloride. This resource is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-2-(trifluoromethoxy)aniline hydrochloride

Welcome to the technical support guide for N-Methyl-2-(trifluoromethoxy)aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride.

Q1: What is N-Methyl-2-(trifluoromethoxy)aniline hydrochloride, and why is its solubility a primary concern?

Answer: N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is an aniline derivative. Its structure contains a hydrophobic phenyl ring, a lipophilic trifluoromethoxy (-OCF3) group, and a methyl group, which collectively contribute to low aqueous solubility.[1] The compound is supplied as a hydrochloride salt to improve its water solubility.[2] Salt formation is a common and effective strategy for increasing the solubility and dissolution rate of basic drug candidates.[2][3]

The primary challenge arises because while the salt form is more water-soluble than the free base, its solubility can still be limited, especially in neutral or basic aqueous media.[4] Poor solubility is a major hurdle in drug development, as it can lead to low bioavailability, hindering a compound's therapeutic efficacy.[5][6] For laboratory experiments, achieving a desired concentration for assays or formulations can be difficult without optimized protocols.

Q2: How does the hydrochloride salt form affect solubility compared to the free base?

Answer: The hydrochloride salt is the result of a reaction between the basic secondary amine group on the aniline derivative and hydrochloric acid (HCl).[2] This process protonates the nitrogen atom, creating a positively charged ammonium ion (R₂NH₂⁺) and a chloride counter-ion (Cl⁻).

This ionization has a profound impact on solubility:

  • Increased Polarity: The resulting salt is an ionic compound, making it significantly more polar than the neutral free base.

  • Water Interaction: Polar water molecules can effectively solvate the charged ions, leading to much higher aqueous solubility compared to the free base, which is largely insoluble in water.[1][2]

However, this solubility is highly dependent on pH. In a solution with a pH significantly above the pKa of the amine, the equilibrium will shift back towards the neutral, less soluble free base, which may then precipitate out of solution.

Q3: What is the expected solubility of this compound in common laboratory solvents?

Answer: Precise, universally applicable solubility data can be batch-dependent. However, based on the chemical structure and data from similar compounds, a general solubility profile can be established. It is always recommended to perform small-scale range-finding experiments.

SolventExpected Solubility ProfileRationale & Use Case
Water Moderately soluble, pH-dependent.The hydrochloride salt form enhances aqueous solubility. Ideal for many biological assays, but precipitation can occur if the solution is buffered to a neutral or alkaline pH.
Phosphate-Buffered Saline (PBS, pH 7.4) Low to PoorAt this physiological pH, the compound will likely be partially deprotonated to its less soluble free base form, leading to precipitation or cloudiness.
Dimethyl Sulfoxide (DMSO) HighA powerful, polar aprotic solvent excellent for preparing high-concentration stock solutions.
Ethanol (EtOH) / Methanol (MeOH) SolubleThese polar protic solvents are effective at dissolving the compound and can be used as co-solvents with water to improve solubility.[7][8]

Part 2: Troubleshooting Guide for Poor Solubility

This section provides structured, step-by-step solutions to common problems encountered during experiments.

Problem 1: My compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What are my immediate troubleshooting steps?

Answer: This is a classic issue of pH-dependent solubility. At pH 7.4, the compound is likely converting to its poorly soluble free base. Follow this systematic approach to diagnose and solve the issue.

A Start: Compound Precipitates in Aqueous Buffer (pH > 6) B Step 1: pH Adjustment Lower pH to < 5 with dilute HCl. Does it dissolve? A->B C Yes: pH is the issue. Maintain acidic pH or use co-solvents. B->C Yes D No: Intrinsic low solubility. Proceed to advanced methods. B->D No E Step 2: Co-Solvent Addition Add Ethanol, Propylene Glycol, or PEG 400 (start at 5-10% v/v). Does it dissolve? D->E F Yes: Co-solvent system is effective. Optimize concentration. E->F Yes G No: Requires further enhancement. Proceed to Step 3. E->G No H Step 3: Gentle Heating & Sonication Warm solution to 37-40°C. Use a bath sonicator. Does it dissolve? G->H I Yes: Dissolution is kinetically limited. Ensure stability upon cooling. H->I Yes J No: Compound is highly insoluble. Consider reformulation. H->J No

Caption: Decision tree for addressing initial solubility issues.

  • Prepare Acidic Water: Start by attempting to dissolve the compound in deionized water acidified with a small amount of dilute HCl (e.g., 0.1 M) to achieve a pH of 4-5. The acidic environment will keep the amine protonated and fully charged, maximizing solubility.

  • Introduce Co-solvents: If acidic water is insufficient or incompatible with your experiment, use a co-solvent system.[9][10]

    • First, dissolve the compound in a minimal amount of a water-miscible organic solvent like Ethanol or DMSO.

    • Slowly add this organic stock solution dropwise into your aqueous buffer while vortexing vigorously. This technique, sometimes called "anti-solvent precipitation," can create a fine suspension or a stable solution if the final organic solvent concentration is sufficient to maintain solubility.[7]

    • Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[7][9] A final concentration of 5-20% organic solvent is often effective.

Problem 2: I successfully dissolved the compound, but it precipitated later. Why did this happen and how can I fix it?

Answer: This phenomenon is typically due to one of two reasons: the creation of a metastable supersaturated solution or a change in solution conditions (e.g., pH shift, temperature change).

  • Supersaturated Solutions: Vigorous methods like heating or sonication can sometimes dissolve more compound than is thermodynamically stable at room temperature. Upon cooling or standing, the excess compound crashes out of solution.

    • Solution: Determine the true equilibrium solubility. Prepare a slurry of the compound in your solvent of choice, stir for 24-48 hours at a constant temperature, then filter and measure the concentration of the supernatant. Work at or below this concentration.

  • pH Drift: If you dissolved the compound in an unbuffered acidic solution and then added it to a larger volume of buffered media (like cell culture media), the buffer's capacity can raise the final pH, causing the compound to deprotonate and precipitate.

    • Solution: Ensure your final formulation's pH is low enough to maintain solubility. If the experiment requires a physiological pH, you must rely on non-pH-based solubility enhancement techniques like co-solvents or complexation agents.[9]

Problem 3: I need to prepare a high-concentration stock solution for long-term storage. What is the best approach?

Answer: For high-concentration stock solutions, an organic solvent is almost always the best choice.

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the industry standard for creating stock solutions of poorly soluble compounds. It can typically dissolve N-Methyl-2-(trifluoromethoxy)aniline hydrochloride at high concentrations (e.g., >10 mg/mL).

  • Storage Protocol:

    • Accurately weigh the compound and dissolve it in anhydrous DMSO to your target concentration.

    • Ensure complete dissolution, using gentle warming (up to 40°C) or sonication if necessary.

    • Aliquot the stock solution into small, single-use volumes in appropriate vials (e.g., low-protein binding tubes).

    • Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to fall out of solution.

Problem 4: How can I improve solubility for an in vivo formulation where solvents like DMSO are not ideal?

Answer: In vivo formulations require biocompatible excipients. The strategy here shifts from simple solvents to more complex formulation approaches.[11][12]

cluster_0 Formulation Components cluster_1 Preparation Workflow A API N-Methyl-2-(trifluoromethoxy)aniline HCl B Vehicle Acidified Water (pH 4-5) or Buffer C Solubilizer Choose one or more Co-Solvents (PEG 400, Propylene Glycol) Surfactants (Tween® 80, Kolliphor®) Complexation (Cyclodextrins) D 1. Dissolve API in Solubilizer/Co-solvent E 2. Slowly add API concentrate to aqueous vehicle with constant mixing D->E F 3. Adjust final pH if necessary E->F G 4. Filter sterilize (0.22 µm) F->G

Caption: Workflow for developing an in vivo formulation.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.

  • Surfactants: Non-ionic surfactants like polysorbate 80 (Tween® 80) or Kolliphor® EL can form micelles that encapsulate the drug molecule, increasing its apparent solubility.[12] These are used at concentrations above their critical micelle concentration (CMC).

  • Co-solvents: Biocompatible co-solvents like PEG 400 and propylene glycol are frequently used in vivo.[9] A common vehicle might consist of saline with 10% PEG 400 and 5% Tween® 80, with the pH adjusted as needed.

Developing an in vivo formulation is complex and requires careful consideration of toxicity, stability, and pharmacokinetic effects. It is an iterative process of optimization.[5][11]

References

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-(trifluoromethoxy)aniline. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Pharmanecia. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2025). Solubility enhancement of COX-2 inhibitors using various solvent systems. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

Sources

Optimization

Stability of the trifluoromethoxy group under acidic and basic conditions

Technical Support Center: Trifluoromethoxy ( ) Stability & Optimization Case ID: TFM-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The trifluorometh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoromethoxy ( ) Stability & Optimization

Case ID: TFM-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The trifluoromethoxy (


) group is a premier bioisostere in medicinal chemistry, prized for its high lipophilicity (Hansch 

) and unique electronic properties (

). While generally considered robust, it possesses specific "Achilles' heels" that differ significantly from its trifluoromethyl (

) analogue.

This guide addresses the three critical stability zones: Acidic (High Stability) , Basic/Nucleophilic (Conditional Instability) , and Metal-Catalyzed (Nuanced Reactivity) .

Module 1: Acidic Conditions (The "Safe" Zone)

Status:


 (Generally Stable)

The


 group exhibits exceptional stability in acidic media. Unlike the methoxy group (

), the strong electron-withdrawing nature of the three fluorine atoms drastically reduces the Lewis basicity of the oxygen atom.
Common Troubleshooting Scenarios

Q: Can I use


 to deprotect a methoxy group in the presence of an 

group?
A: Yes. This is a classic chemoselective transformation.
  • Mechanism:

    
     coordinates to the oxygen of ethers to facilitate cleavage. The oxygen in 
    
    
    
    is electron-deficient due to the inductive effect of the
    
    
    moiety (
    
    
    hyperconjugation). Consequently, it does not effectively coordinate with Lewis acids like
    
    
    or
    
    
    under standard conditions, leaving the
    
    
    bond intact while
    
    
    is cleaved.

Q: Is the group stable to Superacids (e.g., TfOH,


)? 
A:  Generally, Yes . The 

bond is highly resistant to acid-catalyzed hydrolysis. However, extreme conditions (e.g., neat superacid at elevated temperatures) should be validated on a small scale, as protonation of the aromatic ring can alter electronic distribution.
Module 2: Basic & Nucleophilic Conditions (The "Danger" Zone)

Status:


 (High Risk of Decomposition)

This is the most frequent failure mode. The stability of


 under basic conditions is not  determined by simple nucleophilic displacement, but rather by directed metallation followed by elimination .
Critical Failure Mechanism: Ortho-Lithiation/Elimination

When using organolithiums (e.g.,


-BuLi, LDA), the 

group acts as a Directed Ortho Metallation (DoM) group. However, the resulting species is unstable.
  • Metallation: The base removes the proton ortho to the

    
    .
    
  • Elimination: The lithium species undergoes

    
    -fluoride elimination.
    
  • Fragmentation: This generates a reactive quinone methide-like intermediate (or benzyne derivative), leading to polymerization or decomposition.

Q: My


 starting material decomposed into a "tar" during lithiation. Why? 
A:  You likely triggered the "elimination trap." Unlike 

, which is stable to simple lithiation (if not attacked nucleophilically), the oxygen linker in

allows for a specific decomposition pathway releasing fluoride.

Protocol Adjustment:

  • Temperature Control: Maintain internal temperature below

    
    . The elimination step is temperature-dependent.
    
  • Trapping Speed: Ensure the electrophile is present in situ or added immediately (Barbier conditions) if possible.

  • Alternative Bases: Use non-nucleophilic bases like LiTMP or milder magnesiates if applicable.

Visualizing the Decomposition Pathway

OCF3_Decomposition Start Ar-OCF3 Inter Ortho-Lithio Species [Ar(Li)-OCF3] Start->Inter Ortho-Deprotonation (-78°C) Base Strong Base (n-BuLi) Base->Inter TS Fluoride Elimination (-LiF) Inter->TS Warming > -50°C Prod Quinone Methide / Benzyne (Decomposition) TS->Prod Irreversible

Figure 1: Mechanism of base-mediated decomposition via ortho-lithiation.

Module 3: Metal-Catalyzed Cross-Coupling (The "Nuanced" Zone)

Status:


 (Ligand/Catalyst Dependent)

Q: Can I use Nickel (Ni) catalysts with


 arenes? 
A: Proceed with Caution. 
  • Risk: Nickel (0) is highly oxophilic and capable of oxidative addition into

    
     bonds. While this is desirable for activating methyl ethers, it is a side reaction for 
    
    
    
    compounds, potentially cleaving the valuable fluorinated group.
  • Solution: Use Palladium (Pd) catalysts where possible. Pd is generally less prone to

    
     insertion than Ni. If Ni must be used, employ bulky, electron-rich ligands (e.g., NHCs, bisphosphines) to favor 
    
    
    
    (halogen) activation over
    
    
    activation.
Module 4: Metabolic Stability (The "Bio" Zone)

Status:


 (Superior Stability)

Q: How does


 compare to 

in metabolic assays (microsomes)?
A: The

group is a "metabolic blocker."
  • Oxidative Dealkylation: The

    
     bonds in methoxy groups are prime targets for CYP450 enzymes (O-demethylation). The 
    
    
    
    bonds in
    
    
    are chemically inert to these oxidative pathways.
  • Electronic Shielding: The electron-withdrawing nature reduces the electron density on the oxygen, making it less susceptible to direct oxidation.

Summary Data & Decision Matrix
Comparative Stability Table
Condition

(Methoxy)

(Trifluoromethoxy)

(Trifluoromethyl)
Strong Acid (

)
StableVery Stable Very Stable
Lewis Acid (

)
Cleaves (Deprotection)Stable (Resistant)Stable
Strong Base (

-BuLi)
Stable (ortho-lithiation)Unstable (Elimination risk)Stable (mostly)
Nucleophiles (

)
StableStable (unless ring is e- poor)Stable
Metabolic (CYP450) Labile (Demethylation)Stable (Blocker)Stable
Experimental Workflow: Stability Decision Tree

Stability_Tree Start Experimental Condition? Acid Acidic / Lewis Acid Start->Acid Base Basic / Organolithium Start->Base Metal Transition Metal Cat. Start->Metal Acid_Res PROCEED Stable to BBr3, H2SO4 Acid->Acid_Res Base_Q Is T < -78°C? Base->Base_Q Metal_Q Catalyst Metal? Metal->Metal_Q Base_Safe PROCEED Trapping must be fast Base_Q->Base_Safe Yes Base_Fail STOP High risk of LiF elimination Base_Q->Base_Fail No Ni_Warn CAUTION Risk of C-O insertion Metal_Q->Ni_Warn Nickel (Ni) Pd_Safe PROCEED Generally Stable Metal_Q->Pd_Safe Palladium (Pd)

Figure 2: Decision tree for reaction planning with trifluoromethoxy substrates.

Standard Operating Procedure (SOP): Stress Testing

Before scaling up any reaction involving valuable


 intermediates, perform this micro-scale stress test:
  • Dissolve 10 mg of substrate in the reaction solvent (

    
    -solvent if possible for NMR).
    
  • Add 1.1 equiv of the reagent (Base/Acid).

  • Hold at intended temperature for 1 hour.

  • Analyze by

    
     NMR (uncoupled).
    
    • Pass: Single signal around

      
       ppm.
      
    • Fail: Loss of signal (formation of fluoride) or appearance of new signals (ring degradation).

References
  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Properties and Synthesis." Chemical Reviews.

  • Manteau, B., et al. (2010). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications."[1][2] Angewandte Chemie International Edition.

  • Agrawal, T., et al. (2015). "Nickel-Catalyzed Trifluoromethylthiolation of C(sp2)-O Bonds." Chemical Science.

  • Obach, R. S., et al. (2016). "Biosynthesis of Fluorinated Analogs of Drugs... to Improve Metabolic Stability." Drug Metabolism and Disposition.

Sources

Troubleshooting

Technical Support Center: Preventing Demethylation of N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride

Introduction Welcome to the technical support center for N-Methyl-2-(trifluoromethoxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for N-Methyl-2-(trifluoromethoxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic and lipophilic properties conferred by the trifluoromethoxy group.[1][2][3] However, the N-methyl group can be susceptible to demethylation under certain conditions, leading to the formation of impurities that can compromise experimental outcomes and the integrity of final products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and prevent the unwanted demethylation of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride. Our goal is to equip you with the knowledge to ensure the stability and purity of your compound throughout your research and development processes.

Understanding the Demethylation Challenge

N-demethylation is the removal of a methyl group from a nitrogen atom.[4] In the context of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride, this process converts the secondary amine into a primary amine, 2-(trifluoromethoxy)aniline. This transformation can significantly alter the molecule's physicochemical properties, including its reactivity, solubility, and biological activity.

The primary mechanisms driving N-demethylation in aniline derivatives include:

  • Oxidative Demethylation: This is a common pathway, often mediated by enzymatic systems like cytochrome P450 in biological contexts, or by chemical oxidants.[4][5][6] The reaction typically proceeds through the formation of an unstable N-hydroxymethyl intermediate, which then decomposes to the demethylated amine and formaldehyde.

  • Acid or Base-Catalyzed Demethylation: While less common for simple anilines, certain reaction conditions involving strong acids or bases at elevated temperatures can promote demethylation.

  • Photolytic Degradation: Exposure to high-energy light, particularly UV radiation, can induce photolytic cleavage of the N-methyl bond.

The trifluoromethoxy group on the aromatic ring is generally stable and resistant to metabolic degradation.[1][7] However, its strong electron-withdrawing nature can influence the reactivity of the N-methyl group.[8]

Visualizing the Demethylation Pathway

G Start N-Methyl-2-(trifluoromethoxy)aniline Iminium Iminium Intermediate Start->Iminium End 2-(trifluoromethoxy)aniline Iminium->End

Caption: Oxidative N-demethylation workflow.

Troubleshooting Guide: Identifying and Mitigating Demethylation

This section is designed to help you troubleshoot unexpected experimental results that may be indicative of demethylation.

Observed Issue Potential Cause Recommended Action & Rationale
Appearance of a new, more polar spot on TLC or a new peak with a shorter retention time in HPLC. Demethylation has occurred, forming the more polar primary amine, 2-(trifluoromethoxy)aniline.Confirm the identity of the new species using LC-MS or GC-MS. The demethylated product will have a mass difference of 14 Da (CH₂) compared to the starting material. This provides definitive evidence of demethylation.[9]
Inconsistent reaction yields or formation of unexpected side products. The demethylated primary amine may react differently than the intended N-methylated starting material, leading to a different product profile.Re-evaluate your reaction conditions. Consider if any reagents are known to cause N-demethylation (e.g., strong oxidants, certain metal catalysts). If so, explore alternative, milder reagents.
Changes in the physical appearance of the stored compound (e.g., color change, clumping). This could indicate degradation over time, potentially including demethylation, especially if exposed to air (oxidation), light, or moisture.Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a desiccator. This minimizes exposure to oxygen, UV radiation, and water, which are key drivers of degradation.[10]
Poor solubility of the compound in a previously suitable solvent system. The hydrochloride salt may have been neutralized, or degradation to the primary amine has altered its solubility profile.Check the pH of your solution. Ensure it is appropriate for maintaining the hydrochloride salt form. If demethylation is suspected, the resulting primary amine will have a different pKa and thus different solubility characteristics.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions to prevent the demethylation of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen is recommended) at 2-8°C. It should be protected from light by using an amber vial or by storing it in a dark location. A desiccator should be used to minimize exposure to moisture.[10]

Q2: Is the hydrochloride salt form more stable against demethylation than the free base?

A2: Yes, the hydrochloride salt is generally more stable. The protonation of the nitrogen atom reduces its electron density, making it less susceptible to oxidation, which is a primary demethylation pathway.[5] When working with the compound, maintaining a slightly acidic pH can help preserve its integrity.

Reaction Conditions

Q3: Are there specific classes of reagents that are known to cause N-demethylation of anilines?

A3: Yes, you should be cautious when using strong oxidizing agents. Additionally, some transition metal catalysts, particularly under aerobic conditions, can facilitate oxidative N-demethylation.[11] While the trifluoromethoxy group is generally robust, certain harsh acidic or basic conditions at elevated temperatures could potentially lead to degradation, including demethylation.[12]

Q4: I need to perform a reaction under oxidative conditions. How can I minimize the risk of demethylation?

A4: If an oxidative step is unavoidable, consider the following strategies:

  • Use a milder, more selective oxidizing agent.

  • Lower the reaction temperature.

  • Minimize the reaction time.

  • Perform the reaction under an inert atmosphere if the oxidant allows.

  • Consider protecting the N-methyl group with a suitable protecting group prior to the oxidation step.

Analytical Detection of Demethylation

Q5: What is the most effective analytical technique for detecting and quantifying low levels of the demethylated impurity?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for both detecting and quantifying the demethylated product, 2-(trifluoromethoxy)aniline.[13] A well-developed HPLC method can separate the more polar primary amine from the secondary amine starting material. For definitive identification, especially at trace levels, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool.[9][14]

Q6: What would be a typical experimental protocol for a forced degradation study to assess the stability of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride?

A6: A forced degradation study is crucial for understanding the degradation pathways of a drug substance.[15][16][17][18][19] A typical protocol would involve exposing the compound to a variety of stress conditions:

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method.

    • Confirm the identity of any significant degradation products using LC-MS.

Visualizing the Forced Degradation Workflow

G cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (80°C, Solid) Thermal->HPLC Photo Photolytic Stress (UV light) Photo->HPLC Start N-Methyl-2-(trifluoromethoxy)aniline HCl Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo LCMS LC-MS Identification HPLC->LCMS Identify Degradants

Sources

Optimization

Technical Support Center: By-product Analysis in N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride Reactions

Welcome to the technical support center for the analysis of by-products in the synthesis of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of by-products in the synthesis of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the purity and quality of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering a systematic approach to identifying and resolving them.

Question 1: I'm observing one or more unexpected peaks in my HPLC or GC-MS analysis. How can I identify the source of these impurities?

Answer:

The appearance of unexpected peaks is a common challenge in organic synthesis. A logical, step-by-step approach is crucial for efficient identification.

Causality: Unexpected peaks can originate from several sources:

  • Incomplete Reaction: Unreacted starting material, 2-(trifluoromethoxy)aniline.

  • Over-methylation: Formation of the tertiary amine, N,N-Dimethyl-2-(trifluoromethoxy)aniline.

  • Isomeric By-products: C-methylation on the aromatic ring (toluidine derivatives) can occur under certain catalytic conditions.[1]

  • Degradation: The trifluoromethoxy group is generally stable, but harsh acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis, though this is less common.[2][3][4][5]

  • Solvent/Reagent Adducts: Impurities from solvents or side reactions with reagents.

Troubleshooting Workflow:

G cluster_0 Phase 1: Initial Observation & Data Collection cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Confirmation & Resolution start Unexpected Peak(s) in LC/GC ms_analysis Acquire High-Resolution Mass Spec Data (LC-MS or GC-MS) start->ms_analysis First Step mw_det Determine Molecular Weight (MW) of Impurity ms_analysis->mw_det hypothesize Hypothesize Structures Based on MW & Reaction Stoichiometry mw_det->hypothesize nmr_analysis Isolate Impurity (Prep-LC) & Perform NMR Analysis spike_study Spike Sample with Synthesized Standard confirm Structure Confirmed modify Modify Reaction Conditions (e.g., Temp, Stoichiometry)

Experimental Protocol: Please refer to the "Detailed Analytical Protocols" section for a comprehensive GC-MS method.

Question 2: My final product is discolored (e.g., yellow or brown), but the primary purity by HPLC seems high. What could be the cause?

Answer:

Discoloration, even with high purity of the main component, often points to the presence of trace-level, highly chromophoric impurities.

Causality:

  • Oxidation of Anilines: Anilines are susceptible to air oxidation, which can form colored polymeric or quinone-imine type by-products.[6] This is a common issue with aniline derivatives, especially if they are not handled under an inert atmosphere.

  • Nitrated Impurities: If the synthesis of the starting material, 2-(trifluoromethoxy)aniline, involved a nitration step followed by reduction, trace amounts of unreduced nitro-aromatic compounds could be present.[7] These are often yellow.

Troubleshooting Steps:

  • UV-Vis Spectroscopy: Dissolve a sample of your product and analyze it using a UV-Vis spectrophotometer. The presence of absorption in the visible range (400-700 nm) will confirm chromophoric impurities.

  • Inert Atmosphere: Ensure that all stages of your reaction, work-up, and storage are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification: Consider an activated carbon treatment or recrystallization from a suitable solvent system to remove colored impurities. For hydrochloride salts, recrystallization from isopropanol or an ethanol/ether mixture can be effective.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the N-methylation of 2-(trifluoromethoxy)aniline?

A1: The most prevalent by-products are typically related to the degree of methylation and reactions involving the starting materials.

By-product NameChemical FormulaMolecular WeightFormation Pathway
2-(trifluoromethoxy)anilineC₇H₆F₃NO177.13Unreacted starting material.
N,N-Dimethyl-2-(trifluoromethoxy)anilineC₁₀H₁₂F₃NO219.20Over-methylation of the target secondary amine.
Toluidine Isomers (e.g., N-Methyl-3-methyl-2-(trifluoromethoxy)aniline)C₁₀H₁₂F₃NO219.20Isomerization and C-alkylation on the aromatic ring, often catalyzed by acidic conditions or certain heterogeneous catalysts.[1]

Q2: How can I minimize the formation of the N,N-dimethyl by-product?

A2: Minimizing over-methylation requires careful control of reaction conditions.

  • Stoichiometry: Use a controlled molar ratio of the methylating agent to the aniline. A slight excess of the aniline can help, but this will require more rigorous purification.

  • Reaction Time and Temperature: Monitor the reaction progress closely using TLC, GC, or HPLC. Stop the reaction as soon as the starting material is consumed to a satisfactory level. Lowering the reaction temperature can also improve selectivity.

  • Choice of Methylating Agent: "Modern hydrogen autotransfer" reactions using methanol as the methyl source with specific ruthenium or iridium catalysts can offer high selectivity for mono-methylation.[9][10][11]

Q3: Is the trifluoromethoxy (-OCF₃) group stable during the reaction and work-up?

A3: Yes, the trifluoromethoxy group is known for its high chemical and thermal stability. It is generally robust and stable towards acids, bases, and common oxidizing/reducing agents used in standard organic synthesis.[5] This stability is a key reason for its use in medicinal chemistry to enhance metabolic stability.[2][3]

Q4: My reaction involves forming the hydrochloride salt. Can this step introduce impurities?

A4: While the salt formation itself is a straightforward acid-base reaction, impurities can be introduced.[12]

  • Source of HCl: Using a solution of HCl in an alcohol (e.g., isopropanol) is common. Ensure the alcohol is of high purity.

  • Moisture: The presence of water can affect the crystallinity and potentially the stability of the salt. It's best to use anhydrous conditions if possible.

  • Co-precipitation: Impurities present in the free-base form may co-precipitate with the desired hydrochloride salt. Therefore, it is crucial to ensure the purity of the free base before salt formation.

Detailed Analytical Protocols

Protocol 1: GC-MS Method for Purity and By-product Analysis

This protocol provides a robust method for separating N-Methyl-2-(trifluoromethoxy)aniline from its common by-products. Gas chromatography is particularly well-suited for analyzing aniline derivatives.[13][14][15]

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the N-Methyl-2-(trifluoromethoxy)aniline hydrochloride sample.
  • Neutralize the sample by dissolving it in 10 mL of dichloromethane and washing with 5 mL of a 5% sodium bicarbonate solution.
  • Separate the organic layer and dry it over anhydrous sodium sulfate.
  • Filter and dilute to a final concentration of approximately 1 mg/mL in dichloromethane or a suitable solvent.

2. GC-MS Parameters:

ParameterSettingRationale
Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column provides good separation for aromatic compounds based on boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the analytes.
Injection Vol. 1 µL (Split mode, 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 80 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.This gradient effectively separates the more volatile starting material from the product and less volatile di-methylated by-product.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zCovers the molecular ions and key fragments of expected compounds.

3. Expected Elution Order (Approximate):

  • 2-(trifluoromethoxy)aniline (Starting Material)

  • N-Methyl-2-(trifluoromethoxy)aniline (Product)

  • N,N-Dimethyl-2-(trifluoromethoxy)aniline (By-product)

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway and the formation of a key over-methylation by-product.

ReactionPathways SM 2-(trifluoromethoxy)aniline (Starting Material) Reagent1 + CH₃-X (Methylating Agent) Product N-Methyl-2-(trifluoromethoxy)aniline (Desired Product) Reagent2 + CH₃-X (Excess Reagent) HCl + HCl Byproduct N,N-Dimethyl-2-(trifluoromethoxy)aniline (Over-methylation By-product) Reagent1->Product Reagent2->Byproduct FinalProduct N-Methyl-2-(trifluoromethoxy)aniline HCl (Final Salt Form) HCl->FinalProduct

References

  • CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology (RSC Publishing). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]

  • Aniline. Wikipedia. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

  • Different protocols for methylation of aniline. ResearchGate. [Link]

  • Turning salt into hydrochloric acid. YouTube. [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit. [Link]

  • Choosing 4-Methyl-2-(trifluoromethyl)aniline: A Buyer's Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ANILINE. Ataman Kimya. [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]

  • Hydrochloride salt of amine. Reddit. [Link]

  • Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. Ovid. [Link]

  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • aniline impurities. Sciencemadness Discussion Board. [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC - NIH. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Systems for N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride

Product: N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride CAS: 175278-04-3 (Free base ref: 175278-04-3 / Salt generic handling) Chemical Class: Electron-deficient secondary aniline / Fluorinated building block[1] Techn...

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride CAS: 175278-04-3 (Free base ref: 175278-04-3 / Salt generic handling) Chemical Class: Electron-deficient secondary aniline / Fluorinated building block[1]

Technical Overview & Chemical Profile

This guide addresses the specific challenges associated with N-Methyl-2-(trifluoromethoxy)aniline hydrochloride . Users frequently encounter issues due to the dichotomy of its structure: the hydrochloride salt creates a highly polar ionic lattice, while the trifluoromethoxy (


)  group is lipophilic and electron-withdrawing.[1]
Key Physicochemical Parameters
ParameterValue / CharacteristicImpact on Protocol
Form HCl Salt (Ionic Solid)Insoluble in non-polar solvents (Toluene, Hexanes).[1][2] Requires neutralization.[1]
Electronic Effect

(

)
Strong electron-withdrawing group (EWG).[1][2] Reduces nucleophilicity of the nitrogen.[1]
Steric Environment Ortho-substitutionThe bulky

group hinders approach, necessitating specific ligands for cross-coupling.[1][2]
pKa (Conjugate Acid) ~2.5 – 3.5 (Estimated)The free base is a weak base.[1][2] Deprotonation requires mild bases; it is less prone to protonation than alkyl amines.[1]

Troubleshooting Guides & FAQs

Category A: Solubility & Handling (The "Crash Out" Phenomenon)

Q: I am trying to dissolve the starting material in Toluene for a Buchwald-Hartwig coupling, but it remains a suspension. Why?

A: This is a lattice energy issue.[1] You are working with the hydrochloride salt , which is an ionic species.[1] Toluene is a non-polar aromatic solvent with a low dielectric constant (


), incapable of dissociating the 

ionic lattice.[1]

The Fix:

  • Biphasic Free-Basing (Recommended): Pre-treat the salt with saturated aqueous

    
     and extract into DCM or EtOAc.[1] Dry the organic layer (
    
    
    
    ), concentrate, and then dissolve the resulting free base oil in Toluene.
  • In-Situ Neutralization: If you must skip isolation, add 1.1 equivalents of an organic base (e.g., Triethylamine or DIPEA) to the toluene mixture before adding the catalyst.[1] However, be warned: the resulting triethylammonium chloride salt will precipitate and may mechanically hinder stirring.[1]

Q: My LCMS shows a mass of 191.1 (M+H) but the reaction isn't proceeding. Is the salt interfering?

A: Yes. In transition metal catalysis (Pd or Cu), the free HCl acts as a catalyst poison.[1]

  • Mechanism: The chloride ion (

    
    ) can compete for coordination sites on the metal center.[1]
    
  • Acidity: The proton (

    
    ) can protonate reactive intermediates or ligands (like phosphines), rendering the catalyst inactive.[1]
    
  • Solution: You must neutralize the HCl to generate the nucleophilic free amine.[1]

Category B: Reactivity & Optimization (Buchwald-Hartwig)[1]

Q: I’m observing low conversion (<20%) in Pd-catalyzed amination. I neutralized the salt, but it's still sluggish.

A: The issue is likely the ortho-trifluoromethoxy effect .[1] The


 group is not only electron-withdrawing (making the nitrogen less nucleophilic) but also sterically bulky.[1]

Troubleshooting Protocol:

  • Ligand Switch: Standard ligands like BINAP or dppf often fail here.[1] Switch to Dialkylbiaryl phosphines (Buchwald Ligands) designed for sterically hindered anilines.[1]

    • Recommendation:BrettPhos or RuPhos .[1] These bulky, electron-rich ligands facilitate the reductive elimination step which is often the bottleneck for hindered amines.[1]

  • Base Selection: Weak bases (

    
    ) may be insufficient if the reaction temperature is low.[1] Switch to NaOtBu  (Sodium tert-butoxide) or LHMDS .[1] The stronger base facilitates the deprotonation of the amine-Pd complex.[1]
    
  • Solvent System: If Toluene fails, switch to 1,4-Dioxane or t-Amyl alcohol at elevated temperatures (

    
    ).[1]
    
Category C: Nucleophilic Substitution ( / Acylation)[1]

Q: Acylation with an acid chloride in DCM is extremely slow compared to N-methylaniline.[1] Why?

A: Electronic deactivation.[1] The


 group pulls electron density from the aromatic ring, which in turn pulls density from the nitrogen lone pair via induction and resonance.

Optimization:

  • Solvent: Switch from DCM to a polar aprotic solvent like DMF or DMAc .[1] These solvents solvate the transition state better and often enhance nucleophilicity.[1]

  • Catalysis: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (5-10 mol%).[1]

  • Temperature: Do not rely on room temperature. Heat to

    
    .[1]
    

Visual Decision Guides

Diagram 1: Solvent & Base Selection Logic

This decision tree guides the user from the raw salt to the optimal reaction condition.

SolventOptimization Start Start: N-Methyl-2-(OCF3)aniline HCl Goal Define Reaction Type Start->Goal Type1 Pd-Catalyzed Coupling (Buchwald-Hartwig) Goal->Type1 Type2 Nucleophilic Attack (Acylation / SnAr) Goal->Type2 Step1A Pre-step: Free-basing required? Type1->Step1A Step2A Solvent Choice Type2->Step2A Action1 YES: Partition (DCM / Aq NaHCO3) Isolate Free Base Oil Step1A->Action1 High Yield Path Solvent1 Solvent: Toluene or 1,4-Dioxane Action1->Solvent1 Ligand Ligand: BrettPhos / RuPhos (Crucial for ortho-sterics) Solvent1->Ligand Solvent2 Polar Aprotic: DMF or DMAc (Overcomes EWG deactivation) Step2A->Solvent2 Additive Additive: DMAP + TEA Solvent2->Additive

Caption: Logical flow for solvent and reagent selection based on reaction type. Note the critical free-basing step for metal catalysis.

Diagram 2: The "Ortho-Effect" & HCl Interference

Visualizing why the reaction fails without specific interventions.

MechanismFailure Substrate Substrate: N-Me-2-OCF3-Aniline Result Reaction Outcome: FAILED / LOW YIELD Substrate->Result HCl Impurity: HCl (Salt) HCl->Substrate Protonation (NH2+) Pd Catalyst: Pd(0) Species HCl->Pd Poisoning (Cl- coord) OCF3 Substituent: Ortho-OCF3 OCF3->Pd Steric Repulsion Nu Nucleophilicity OCF3->Nu EWG: Reduces e- density Pd->Result Deactivated

Caption: Mechanistic map showing how HCl poisoning and Ortho-OCF3 sterics/electronics converge to inhibit reactivity.

Standardized Experimental Protocols

Protocol A: Isolation of Free Base (Recommended Pre-treatment)

Use this before any sensitive metal-catalyzed reaction.[1]

  • Suspension: Weigh 1.0 g of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride into a separatory funnel.

  • Partition: Add 20 mL of Dichloromethane (DCM) and 20 mL of Saturated Aqueous

    
     .
    
  • Agitation: Shake vigorously for 2-3 minutes. The solid should disappear as the salt converts to the lipophilic free base.

  • Separation: Collect the lower organic layer.[1] Extract the aqueous layer once more with 10 mL DCM.[1]

  • Drying: Combine organic layers, dry over anhydrous

    
     (Sodium Sulfate), and filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotovap,

    
    , 400 mbar) to yield a pale yellow/colorless oil.
    
    • Checkpoint: Verify removal of DCM via NMR before weighing for the next step.[1]

Protocol B: Optimized Buchwald-Hartwig Coupling

Designed for steric bulk and electron-deficient amines.[1]

ComponentReagentEquivalentsNotes
Amine Free Base (from Protocol A)1.2 eqExcess amine helps drive kinetics.[1][2]
Halide Aryl Bromide/Chloride1.0 eq
Catalyst

0.02 eq (2 mol%)Source of Pd(0).[1][2]
Ligand BrettPhos 0.04 eq (4 mol%)Critical for hindered secondary amines [1].[1][2]
Base NaOtBu 1.4 eqStrong base required.[1][2]
Solvent 1,4-Dioxane 0.2 M Conc.[1][2]Anhydrous, degassed.[1][2]

Procedure:

  • Charge an oven-dried vial with Aryl Halide,

    
    , BrettPhos, and NaOtBu.
    
  • Seal and purge with Nitrogen/Argon (3 cycles).[1]

  • Add the Free Base Amine (dissolved in Dioxane) via syringe.[1]

  • Heat to

    
      for 12-16 hours.
    
  • Workup: Filter through a Celite pad, eluting with EtOAc.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • PubChem. (2025).[1][3] "N-methyl-2-(trifluoromethoxy)aniline Compound Summary." National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (2025).[1] "2-(Trifluoromethoxy)aniline Product Specification." [1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews. (Data source for

    
     of 
    
    
    
    ). [1]

Sources

Reference Data & Comparative Studies

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This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride, a halogenated aniline derivative. By understanding the chemical's inherent hazards and the regulatory landscape, laboratories can ensure the safety of their personnel and protect the environment.

Understanding the Hazard Profile: Why Caution is Critical

Aniline and its derivatives are known for their toxicity.[1] They can be harmful if swallowed, toxic in contact with skin, and may cause serious eye irritation.[2][3] The presence of the trifluoromethoxy group, a halogenated substituent, adds another layer of consideration. Halogenated organic compounds are often persistent in the environment and can have long-term adverse effects on aquatic life.[4] Therefore, it is imperative to treat N-Methyl-2-(trifluoromethoxy)aniline hydrochloride as a hazardous substance.

Key Hazards of Structurally Similar Compounds:

Hazard StatementClassificationCommonality among Aniline Derivatives
Toxic if swallowedAcute Toxicity, Oral (Category 3 or 4)High
Toxic/Harmful in contact with skinAcute Toxicity, Dermal (Category 3 or 4)High
Causes serious eye irritationEye Irritation (Category 2A)High
Causes skin irritationSkin Irritation (Category 2)High
May cause respiratory irritationSpecific Target Organ ToxicityModerate
Toxic to aquatic life with long-lasting effectsHazardous to the Aquatic EnvironmentHigh

This table is a synthesis of information from SDS of various trifluoromethyl and trifluoromethoxy aniline derivatives.

The hydrochloride salt form indicates that the compound is likely a solid and may be water-soluble, which could increase its mobility in the environment if not properly contained.[4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a multi-step process that begins with waste minimization and ends with documented transfer to a licensed waste management facility.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the waste, it is crucial to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier to prevent exposure.

  • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation is fundamental to safe chemical waste management.[6]

Step 1: Designate a Hazardous Waste Container. Select a chemically compatible container, preferably of polyethylene (HDPE), for the collection of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride waste.[7] The container must have a secure, leak-proof screw-top cap.

Step 2: Label the Container. The container must be labeled with a "Hazardous Waste" tag before any waste is added.[8] The label must include:

  • The full chemical name: "N-Methyl-2-(trifluoromethoxy)aniline hydrochloride" (no abbreviations).
  • The date the first waste was added.
  • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 3: Segregate the Waste. Do not mix N-Methyl-2-(trifluoromethoxy)aniline hydrochloride waste with other waste streams, particularly:

  • Oxidizing agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions.[5]
  • Strong acids or bases: While it is a hydrochloride salt, mixing with other strong acids or bases could generate heat or unwanted reactions.[5]
  • Non-halogenated solvents: Commingling halogenated and non-halogenated waste can complicate disposal and increase costs.
On-site Accumulation and Storage: Maintaining a Safe Environment

Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must adhere to specific regulations.

  • Storage Location: The designated waste container should be stored in a well-ventilated area, away from sources of ignition, and in a secondary containment bin to capture any potential leaks.[5]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[7]

Arranging for Disposal: The Final Step

Hazardous waste must be disposed of through a licensed and reputable hazardous waste management company.

Step 1: Contact your institution's Environmental Health and Safety (EHS) office. Your EHS department will provide guidance on the specific procedures for your institution and will have contracts with approved waste vendors.[8]

Step 2: Complete the necessary paperwork. This typically includes a hazardous waste pickup request form, detailing the contents and quantity of the waste.

Step 3: Prepare for pickup. Ensure the waste container is properly labeled, sealed, and stored in the designated pickup area as instructed by your EHS office.

Regulatory Framework: Adherence to EPA Guidelines

The disposal of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

While this specific chemical is not listed by name, it would likely be classified as a hazardous waste based on its characteristics (toxicity) and its origin as a halogenated organic compound. Wastes from the production of aniline are assigned the EPA hazardous waste code K083, and other process residues from aniline production are designated as K103 and K104.[9][10][11] When disposing of this chemical, it is crucial to work with your EHS department to ensure it is classified under the correct waste code.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal start Waste Generation ppe Don Appropriate PPE start->ppe Begin container Select & Label Hazardous Waste Container ppe->container segregate Segregate Waste container->segregate Ready for waste store Store in SAA segregate->store contact_ehs Contact EHS Office store->contact_ehs Container full or 6-month limit paperwork Complete Paperwork contact_ehs->paperwork pickup Prepare for Pickup paperwork->pickup end_node Licensed Disposal pickup->end_node Final Step

Caption: Disposal workflow for N-Methyl-2-(trifluoromethoxy)aniline hydrochloride.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is not an afterthought but an integral part of the research process. By understanding the compound's hazards, adhering to established protocols, and complying with regulatory requirements, laboratories can create a safe working environment and act as responsible stewards of the environment. Always consult your institution's specific guidelines and the Safety Data Sheet for any chemical you handle.

References

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, The University of Texas at Dallas. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. [Link]

  • U List of Hazardous Wastes. Minnesota Pollution Control Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Aniline. Vermont Department of Health. [Link]

  • WASTE CODES. Ohio Environmental Protection Agency. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News. [Link]

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